Suriclone
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
53813-83-5 |
|---|---|
分子式 |
C20H20ClN5O3S2 |
分子量 |
478.0 g/mol |
IUPAC名 |
[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C20H20ClN5O3S2/c1-24-6-8-25(9-7-24)20(28)29-19-16-15(30-10-11-31-16)18(27)26(19)14-5-3-12-2-4-13(21)22-17(12)23-14/h2-5,19H,6-11H2,1H3 |
InChIキー |
RMXOUBDDDQUBKD-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |
外観 |
Solid powder |
他のCAS番号 |
53813-83-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(8-(7-chloro(1,8)naphthyridin-2-yl)-7-oxo-2,5-dithia-8-azabicyclo(4.3.0)non-10-en-9-yl) 4-methylpiperazine-1-carboxylate 6-(7-chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-oxo-5H-(1,4)dithiino(2,3-c)pyrrol-5-yl-4-methylpiperazine-1-carboxylate RP 31264 RP-3124 RP-31264 suriclone |
製品の起源 |
United States |
Foundational & Exploratory
The Pharmacodynamics of Suriclone: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suriclone, a member of the cyclopyrrolone class of compounds, is an anxiolytic agent that exerts its therapeutic effects through the modulation of the central nervous system. Unlike benzodiazepines, with which it shares a similar pharmacological profile, this compound possesses a distinct chemical structure. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows.
Mechanism of Action
This compound functions as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. It binds to a site on the receptor complex that is distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effects of GABA, producing anxiolytic and sedative properties. While this compound binds to the benzodiazepine (B76468) site on the GABA-A receptor, evidence suggests that the interaction may differ from that of classical benzodiazepines, potentially involving a distinct binding pocket or inducing a different conformational change in the receptor.[1]
Quantitative Pharmacodynamic Data
The binding affinity of this compound for the GABA-A receptor has been characterized in various preclinical studies. The following tables summarize the available quantitative data. It is important to note that while this compound exhibits high affinity for the benzodiazepine binding site, detailed affinity data for specific GABA-A receptor α-subunit subtypes are limited in publicly available literature.
Table 1: this compound Binding Affinities
| Parameter | Value | Species | Brain Region/Preparation | Radioligand | Reference |
| IC₅₀ | 1.1 nM | Mouse | Cerebral Cortical Membranes | [³H]Flumazenil | [2] |
| K_d | 0.44 ± 0.03 nM | Rat | Hippocampus | [³H]this compound | |
| K_d | 0.53 ± 0.12 nM | Rat | Cerebellum | [³H]this compound |
Table 2: Comparative IC₅₀ Values of Cyclopyrrolones
| Compound | IC₅₀ (nM) | Species | Brain Region/Preparation | Radioligand | Reference |
| This compound | 1.1 | Mouse | Cerebral Cortical Membranes | [³H]Flumazenil | [2] |
| Zopiclone | 35.8 | Mouse | Cerebral Cortical Membranes | [³H]Flumazenil | [2] |
Note: The study in mouse cerebral cortical and cerebellar membranes indicated that this compound does not discriminate between putative type I and type II benzodiazepine receptors, suggesting a lack of significant selectivity between α1 and other α subunits.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. The following sections provide representative protocols for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor using [³H]flunitrazepam.
Materials:
-
Tissue Preparation: Whole brains (excluding cerebellum) from male Wistar rats.
-
Buffer: Na-K phosphate (B84403) buffer (pH 7.4).
-
Radioligand: [³H]Flunitrazepam (specific activity ~80 Ci/mmol).
-
Non-specific Binding Control: Diazepam (10 µM).
-
Test Compound: this compound, serially diluted.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold Na-K phosphate buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in buffer to a protein concentration of approximately 1-2 mg/mL.
-
Assay Incubation: In a final volume of 500 µL, incubate 100 µg of membrane protein with 1 nM [³H]flunitrazepam and varying concentrations of this compound for 60 minutes at 25°C. For determining non-specific binding, incubate the membranes with [³H]flunitrazepam in the presence of 10 µM diazepam.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology: Whole-Cell Voltage Clamp
This protocol outlines a representative method for assessing the modulatory effects of this compound on GABA-A receptor function in a heterologous expression system, such as Xenopus oocytes or HEK293 cells, using the two-electrode voltage-clamp or whole-cell patch-clamp technique, respectively.
Materials:
-
Cells: Xenopus oocytes or HEK293 cells expressing recombinant human GABA-A receptors (e.g., α1β2γ2).
-
External Solution (for HEK293 cells): Containing (in mM): 137 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (for HEK293 cells): Containing (in mM): 140 CsCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH adjusted to 7.2 with CsOH.
-
Agonist: GABA.
-
Modulator: this compound.
-
Electrophysiology Rig: Patch-clamp amplifier, micromanipulators, perfusion system.
Procedure:
-
Cell Preparation: Culture and transfect HEK293 cells with the desired GABA-A receptor subunit cDNAs. For Xenopus oocytes, inject the cRNAs of the subunits.
-
Recording: Establish a whole-cell patch-clamp or two-electrode voltage-clamp configuration. Hold the membrane potential at -60 mV.
-
GABA Application: Apply a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current response.
-
This compound Co-application: After the baseline response is stable, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Data Acquisition: Record the GABA-evoked currents in the absence and presence of this compound.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Calculate the potentiation of the GABA response by this compound as a percentage increase over the baseline current. Determine the EC₅₀ for this compound's potentiation effect by fitting the concentration-response data to a sigmoidal function.
Behavioral Assay: Geller-Seifter Conflict Test
The Geller-Seifter conflict test is a widely used animal model to assess the anxiolytic properties of drugs.
Apparatus:
-
Operant conditioning chambers equipped with a lever, a food dispenser, a grid floor for delivering mild foot shocks, and a tone generator.
Procedure:
-
Training: Food-deprived rats are trained to press a lever for a food reward on a variable-interval (VI) schedule.
-
Conflict Introduction: Once a stable response rate is established, a conflict component is introduced. This consists of a fixed-ratio (FR) schedule where every lever press is rewarded with food but is also paired with a mild, brief electric shock to the feet. This punished period is signaled by an auditory cue (tone). The VI schedule (unpunished) and the FR schedule (punished) are presented alternately during the session.
-
Drug Administration: Administer this compound (or vehicle control) intraperitoneally at various doses before the test session.
-
Testing: Place the rats in the operant chambers and record the number of lever presses during both the unpunished (VI) and punished (FR) periods.
-
Data Analysis: Anxiolytic compounds, like this compound, are expected to increase the number of lever presses during the punished periods, indicating an "anti-conflict" effect, with minimal or no effect on the unpunished responding at anxiolytic doses.
Mandatory Visualizations
Signaling Pathway of this compound's Action
The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: Signaling pathway of this compound's positive allosteric modulation of the GABA-A receptor.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.
References
An In-Depth Technical Guide to the Chemical Synthesis of Suriclone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suriclone is a cyclopyrrolone derivative that acts as a partial agonist at the GABA-A receptor, exhibiting anxiolytic properties. Its chemical structure, [6-(7-chloro-1,8-naphthyridin-2-yl)-7-oxo-2,3,6,7-tetrahydro-5H-1,4-dithiino[2,3-c]pyrrol-5-yl]-N-methylpiperazine-1-carboxamide, presents a unique synthetic challenge. This technical guide provides a comprehensive overview of a plausible chemical synthesis pathway for this compound, based on established synthetic methodologies for its core heterocyclic components. Detailed experimental protocols for key steps are provided, along with a summary of relevant quantitative data.
Overall Synthesis Pathway
The synthesis of this compound can be conceptually divided into the preparation of two key intermediates: 2-amino-7-chloro-1,8-naphthyridine and 4-methylpiperazine-1-carbonyl chloride. These intermediates are then coupled to form the final this compound molecule. The overall synthetic scheme is depicted below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine
1.1: Synthesis of 2,7-Dihydroxy-1,8-naphthyridine
A mixture of 2,6-diaminopyridine and diethyl malonate is heated, typically in the presence of a base such as sodium ethoxide, in a high-boiling solvent like diphenyl ether. The reaction mixture is heated to reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration.
1.2: Chlorination of 2,7-Dihydroxy-1,8-naphthyridine
2,7-Dihydroxy-1,8-naphthyridine is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. The mixture is refluxed for several hours. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base, such as sodium carbonate, to precipitate the 2,7-dichloro-1,8-naphthyridine. The crude product is then purified by recrystallization.
Step 2: Synthesis of 2-Amino-7-chloro-1,8-naphthyridine
2,7-Dichloro-1,8-naphthyridine is subjected to a nucleophilic aromatic substitution reaction with ammonia (B1221849). This is typically carried out by heating the dichloro-naphthyridine in a solution of ammonia in a suitable solvent, such as ethanol, in a sealed vessel at elevated temperatures. The reaction selectively replaces one of the chlorine atoms with an amino group to yield 2-amino-7-chloro-1,8-naphthyridine. The product can be isolated by cooling the reaction mixture and collecting the precipitate, which can be further purified by recrystallization.
A detailed experimental protocol for a similar transformation is provided in the literature for the synthesis of 2-amino-7-chloro-1,8-naphthyridine from 2-amino-7-hydroxy-1,8-naphthyridine. In this procedure, 2-amino-7-hydroxy-1,8-naphthyridine is refluxed with phosphorus oxychloride (POCl₃) for 4 hours. After distillation of excess POCl₃, the mixture is poured into ice water and neutralized with sodium carbonate to yield the product.[1]
Step 3: Synthesis of 4-Methylpiperazine-1-carbonyl chloride
1-Methylpiperazine is reacted with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent like toluene (B28343) or dichloromethane (B109758) at a low temperature (typically 0-5 °C) to minimize side reactions. The reaction is usually carried out in the presence of a base to neutralize the HCl generated. After the reaction is complete, the product, 4-methylpiperazine-1-carbonyl chloride, can be isolated. It is often used in the subsequent step without extensive purification.
Step 4: Synthesis of this compound (Coupling Reaction)
2-Amino-7-chloro-1,8-naphthyridine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). A base, for instance, sodium hydride or a non-nucleophilic amine like triethylamine, is added to the solution. To this mixture, a solution of 4-methylpiperazine-1-carbonyl chloride in the same solvent is added dropwise at a controlled temperature, often at room temperature or slightly below. The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude this compound is then purified by column chromatography or recrystallization.
Data Presentation
| Step | Product | Starting Material(s) | Reagents | Yield (%) | Melting Point (°C) |
| 1.1 | 2,7-Dihydroxy-1,8-naphthyridine | 2,6-Diaminopyridine, Diethyl malonate | Sodium ethoxide, Diphenyl ether | - | >300 |
| 1.2 | 2,7-Dichloro-1,8-naphthyridine | 2,7-Dihydroxy-1,8-naphthyridine | POCl₃, N,N-dimethylaniline | - | - |
| 2 | 2-Amino-7-chloro-1,8-naphthyridine | 2,7-Dichloro-1,8-naphthyridine | Ammonia, Ethanol | 60 (from 2-amino-7-hydroxy-1,8-naphthyridine)[1] | 170[1] |
| 3 | 4-Methylpiperazine-1-carbonyl chloride | 1-Methylpiperazine | Phosgene (or triphosgene) | - | - |
| 4 | This compound | 2-Amino-7-chloro-1,8-naphthyridine, 4-Methylpiperazine-1-carbonyl chloride | Base (e.g., NaH), Aprotic solvent (e.g., THF) | - | - |
Note: Yields and melting points are highly dependent on the specific reaction conditions and purification methods and may vary.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key transformations and the general laboratory workflow for the synthesis of this compound.
Caption: Synthesis of the 1,8-naphthyridine (B1210474) core.
Caption: Experimental workflow for the final coupling step.
References
Preclinical Discovery and Research of Suriclone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suriclone is a cyclopyrrolone derivative that exhibits anxiolytic and sedative properties. Structurally distinct from benzodiazepines, it shares a similar pharmacological profile by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth overview of the preclinical research and discovery of this compound, focusing on its mechanism of action, binding affinity, and findings from key in-vitro and in-vivo studies. Detailed experimental protocols for the principal assays are provided to facilitate replication and further investigation. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.
Introduction
This compound (formerly RP 31264) emerged from research programs aimed at identifying novel anxiolytic agents with improved side-effect profiles compared to classical benzodiazepines. As a member of the cyclopyrrolone class of compounds, which also includes zopiclone (B121070) and pagoclone, this compound's chemical structure is fundamentally different from that of benzodiazepines.[1][2] Despite this structural divergence, its pharmacological effects are primarily mediated through interaction with the GABA-A receptor complex.[2][3] Preclinical studies have characterized this compound as a potent modulator of GABAergic neurotransmission, leading to its investigation as an anxiolytic agent.[3]
Mechanism of Action
This compound's primary mechanism of action is the positive allosteric modulation of the GABA-A receptor. Unlike GABA itself, which binds to the orthosteric site between the α and β subunits to directly gate the chloride channel, this compound binds to an allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of channel opening in response to GABA binding. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, potentiating the inhibitory effect of GABA and producing anxiolytic and sedative effects.
While this compound interacts with the benzodiazepine (B76468) binding site on the GABA-A receptor, evidence suggests that its mode of interaction may differ from that of classical benzodiazepines. Studies with related cyclopyrrolones indicate that they may bind to a distinct domain on the GABA-A receptor or induce a different conformational change compared to benzodiazepines.
Signaling Pathway
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC₅₀ | ~350 pM | Inhibition of [³H]Ro-15-1788 binding in rat brain | |
| IC₅₀ (Metabolite RP 35,489) | ~1 nM | Inhibition of [³H]Ro-15-1788 binding in rat brain |
Table 1: In-Vitro Binding Affinity of this compound
| Parameter | Value | Brain Region | Assay | Reference |
| IC₅₀ | ~3 nM | Rat Brain | Inhibition of [³⁵S]TBPS binding |
Table 2: Allosteric Modulation of the GABA-A Receptor Chloride Channel by this compound
Note: Specific dose-response data for this compound in behavioral models such as the elevated plus-maze and light-dark box test are not consistently reported in publicly available literature.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of this compound for the GABA-A receptor benzodiazepine site.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the binding of a radiolabeled ligand (e.g., [³H]flunitrazepam) to GABA-A receptors and to calculate the inhibitory constant (Ki).
Materials:
-
Receptor Source: Rat whole brain membranes or membranes from cell lines expressing specific GABA-A receptor subtypes.
-
Radioligand: [³H]flunitrazepam (specific activity: 70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Diazepam or clonazepam (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
-
Assay Setup: In triplicate, prepare tubes for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competitive binding (radioligand + membranes + varying concentrations of this compound).
-
Incubation: Incubate the tubes at 4°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology (Patch-Clamp)
This protocol outlines a general procedure for assessing the modulatory effects of this compound on GABA-A receptor function using patch-clamp electrophysiology.
Objective: To measure the effect of this compound on GABA-evoked chloride currents in cells expressing GABA-A receptors.
Materials:
-
Cell Line: HEK293 or other suitable cell line stably expressing specific GABA-A receptor subtypes.
-
Patch-Clamp Rig: Including amplifier, micromanipulator, and data acquisition system.
-
Extracellular Solution (ECS) (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (ICS) (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
GABA solution.
-
This compound solution.
Procedure:
-
Cell Culture: Culture cells expressing the GABA-A receptor subtype of interest.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-evoked current by this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA response by this compound.
-
Construct a dose-response curve and determine the EC₅₀ for this compound's modulatory effect.
-
In-Vivo Behavioral Assays
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses (e.g., 0.1 - 10 mg/kg) 30 minutes before testing.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: An increase in the time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
Objective: To evaluate the anxiolytic-like properties of this compound based on the conflict between the innate aversion of rodents to a brightly lit area and their exploratory drive.
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
Procedure:
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle at various doses 30 minutes prior to the test.
-
Testing: Place the animal in the center of the light compartment. Allow free exploration for 5-10 minutes.
-
Data Collection: Record the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.
Objective: To assess the anti-conflict (anxiolytic) effects of this compound. This operant conditioning paradigm involves a conflict between a rewarded and a punished response.
Apparatus: An operant chamber equipped with a lever, a food/liquid dispenser, and a grid floor for delivering mild foot shocks.
Procedure:
-
Training: Train food- or water-deprived rats to press a lever for a reward (e.g., sweetened milk) on a variable-interval schedule.
-
Conflict Introduction: Introduce a conflict component where lever presses during a specific cue (e.g., a tone) are rewarded but also result in a mild foot shock. This suppresses the response rate during the cued period.
-
Drug Testing: Administer this compound or vehicle before the test session.
-
Data Collection: Record the number of lever presses during the non-punished and punished periods.
-
Data Analysis: An increase in the number of responses during the punished period (anti-conflict effect) is indicative of anxiolytic activity.
Conclusion
The preclinical research on this compound has established it as a potent positive allosteric modulator of the GABA-A receptor. While structurally distinct from benzodiazepines, it shares a common mechanism of enhancing GABAergic inhibition, which underlies its anxiolytic and sedative properties. The available data from in-vitro binding and functional assays, although not fully comprehensive in terms of subtype selectivity, demonstrate its high affinity for the benzodiazepine binding site and its ability to modulate the receptor's chloride channel. In-vivo behavioral studies further support its anxiolytic potential. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery, enabling further exploration of this compound and other novel modulators of the GABA-A receptor. Further research is warranted to fully elucidate the subtype selectivity of this compound and to correlate these findings with its specific behavioral effects.
References
- 1. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Anxiolytic Profile of Suriclone: A Technical Guide to its Mechanism as a Non-Benzodiazepine Modulator of GABA-A Receptors
Foreword: This technical guide provides an in-depth analysis of suriclone, a cyclopyrrolone anxiolytic. It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its molecular mechanism, pharmacological profile, and the experimental methodologies used for its characterization. While this compound was developed as a non-benzodiazepine alternative for anxiety disorders, its clinical development has not progressed to the same extent as other compounds in its class. This document collates available scientific literature to present a comprehensive technical overview.
Introduction: The Quest for Selective Anxiolysis
The therapeutic management of anxiety disorders has long been dominated by benzodiazepines. However, their clinical utility is often hampered by side effects such as sedation, amnesia, and the potential for dependence[1]. This has driven the search for anxiolytics with improved side-effect profiles. This compound emerged from this research as a member of the cyclopyrrolone class of drugs, which also includes the hypnotic zopiclone[2][3]. Although chemically distinct from benzodiazepines, this compound exerts its pharmacological effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system[2][4]. This guide delves into the nuanced interaction of this compound with the GABA-A receptor complex, its anxiolytic efficacy demonstrated in preclinical and clinical studies, and the detailed experimental protocols used to elucidate its properties.
Molecular Mechanism of Action
This compound's anxiolytic effects are mediated through its action as a positive allosteric modulator of the GABA-A receptor[5]. It binds to a site on the receptor complex that is distinct from the GABA binding site but is allosterically linked to it[5]. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability[5][6].
Interaction with the GABA-A Receptor Complex
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, most commonly two α, two β, and one γ subunit[7]. The binding site for benzodiazepines is located at the interface between the α and γ subunits[8]. This compound, while not a benzodiazepine (B76468), has a high affinity for this benzodiazepine binding domain[3]. Studies have shown that cyclopyrrolones like this compound and zopiclone (B121070) bind to a domain on the GABA-A receptor that is different from the classical benzodiazepine binding domain, or to a different allosteric conformation of the receptor[3]. This is supported by findings where photoaffinity labeling of the benzodiazepine site with flunitrazepam only minimally affects [3H]this compound binding.
The interaction of this compound appears to be competitive with benzodiazepine site antagonists like flumazenil[9]. However, its functional effect differs from that of classical benzodiazepines. This compound has been shown to increase muscimol-stimulated chloride uptake, a functional measure of GABA-A receptor activation[9].
GABA-A Receptor Subtype Selectivity
A key aspect of non-benzodiazepine research is the potential for improved side-effect profiles through GABA-A receptor subtype selectivity[10]. The different α subunits (α1, α2, α3, α5) are believed to mediate distinct pharmacological effects: α1 is associated with sedation, while α2 and α3 are linked to anxiolysis, and α5 to cognitive effects[11].
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Binding and Functional Data
| Parameter | Ligand/Receptor | Value | Species | Reference |
| IC₅₀ | Displacement of [³H]flumazenil from GABA-A receptors in cerebral cortical membranes | 1.1 nM | Mouse | [9] |
| Functional Activity | Muscimol-stimulated ³⁶Cl⁻ uptake | Increased | Mouse | [9] |
Note: Ki values for specific human recombinant GABA-A receptor subtypes are not available in the reviewed literature.
Table 2: Clinical Efficacy and Dosing in Generalized Anxiety Disorder (GAD)
| Study Design | Comparator(s) | This compound Dose Range | Key Efficacy Findings | Side Effect Profile | Reference |
| Single-blind, dose-ranging | Placebo | 1.2 - 3.6 mg/day | Effective anxiolytic with a duration of action of 6-8 hours. | Mild and transient side effects. | |
| Double-blind, crossover | Diazepam (25 mg/day) | Mean dose 2.0 mg/day | Significant anxiolytic effect, comparable to diazepam after 6 weeks. | Primarily dizziness, less sedation than diazepam. | [3] |
| Double-blind, randomized | Lorazepam (5.0-7.5 mg/d), Placebo | 1.50 - 2.25 mg/day | Early indication of better response than placebo, but no significant difference after 4 weeks. | More side effects than placebo initially. | |
| Double-blind, parallel-group | Diazepam (5 mg tid), Placebo | 0.1, 0.2, 0.3, 0.4 mg tid | All doses effective anxiolytics, better tolerated than diazepam. | Drowsiness significantly less than diazepam, particularly at 0.1 and 0.2 mg tid. |
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of this compound.
Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from standard methodologies for determining the binding affinity of a compound to the benzodiazepine site on the GABA-A receptor[4][5].
-
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand (e.g., [³H]flumazenil) from GABA-A receptors in a brain tissue homogenate.
-
Materials:
-
Tissue Preparation: Whole brain or specific regions (e.g., cerebral cortex, hippocampus) from rodents.
-
Buffers:
-
Lysis/Assay Buffer: 50mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50mM Tris-HCl, pH 7.4.
-
-
Radioligand: [³H]flumazenil (specific activity ~80-90 Ci/mmol).
-
Non-specific binding agent: A high concentration (e.g., 10 µM) of a non-radiolabeled benzodiazepine like diazepam or flunitrazepam.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter, scintillation fluid.
-
-
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in 20 volumes of ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL, determined by a protein assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding agent (for non-specific binding) or this compound at various concentrations.
-
50 µL of [³H]flumazenil at a concentration near its Kd (e.g., 1-2 nM).
-
150 µL of the membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a method to assess the functional effect of this compound on GABA-A receptor-mediated currents in a cellular system[13].
-
Objective: To measure the potentiation of GABA-induced chloride currents by this compound in cells expressing GABA-A receptors.
-
Materials:
-
Cell Line: Human embryonic kidney (HEK293) cells stably or transiently transfected with cDNAs encoding specific GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2).
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, adjusted to pH 7.2 with KOH.
-
-
Agonist: GABA.
-
Modulator: this compound.
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, inverted microscope, borosilicate glass capillaries for pipette pulling.
-
-
Procedure:
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a cell with the recording pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV or -80 mV.
-
-
Drug Application:
-
Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 2-5 seconds) to elicit a baseline inward chloride current.
-
After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Ensure complete washout between applications to allow the receptor to recover from desensitization.
-
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA current by this compound at each concentration.
-
Plot the percentage potentiation against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ for potentiation.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound at the GABA-A Receptor
The following diagram illustrates the molecular mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: this compound's positive allosteric modulation of the GABA-A receptor.
Experimental Workflow for In Vitro Characterization
The diagram below outlines the typical experimental workflow for the in vitro characterization of a compound like this compound.
Caption: Workflow for in vitro pharmacological profiling of this compound.
Conclusion and Future Directions
This compound is a potent non-benzodiazepine anxiolytic that functions as a positive allosteric modulator of the GABA-A receptor. Its chemical structure as a cyclopyrrolone distinguishes it from classical benzodiazepines, and clinical studies have suggested a potentially favorable side-effect profile with less sedation at anxiolytic doses[3]. However, the precise nature of its interaction with GABA-A receptor subtypes remains an area requiring further clarification with modern techniques using recombinant receptors. The lack of detailed, publicly available data on its binding affinities (Ki values) for specific α-subunits makes a direct comparison with newer, more selective agents challenging.
For drug development professionals, the story of this compound underscores the principle that high affinity for the benzodiazepine binding site does not solely predict clinical success. The nuances of allosteric modulation, functional selectivity, and the resulting clinical phenotype are critical. Future research on this compound analogues could leverage contemporary methodologies, such as high-throughput patch-clamp electrophysiology on a wide array of recombinant receptor subtypes and cryogenic electron microscopy (cryo-EM), to precisely map the binding site and understand the conformational changes that lead to its specific pharmacological profile. Such studies would be invaluable in the rational design of next-generation anxiolytics with truly selective mechanisms of action.
References
- 1. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
- 7. The effect of cyclopyrrolones on GABAA receptor function is different from that of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of subtype selective GABAA modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sophion.com [sophion.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. moleculardevices.com [moleculardevices.com]
Suriclone: A Technical Guide to its Molecular Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suriclone is a cyclopyrrolone derivative that exhibits anxiolytic and sedative properties. While structurally distinct from benzodiazepines, it shares a similar pharmacological target, the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacodynamics, and pharmacokinetics of this compound. Detailed methodologies for key experimental procedures and visualizations of its mechanism of action and experimental workflows are included to support further research and development.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name [6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1][2]dithiino[2,3-c]pyrrol-7-yl] 4-methylpiperazine-1-carboxylate, is a complex heterocyclic molecule. Its chemical structure is fundamentally different from that of the benzodiazepine (B76468) class of drugs.[1] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀ClN₅O₃S₂ | [1] |
| Molar Mass | 477.98 g/mol | [1] |
| CAS Number | 53813-83-5 | |
| Appearance | Powder | |
| Solubility | DMSO: 2.39 mg/mL (5 mM) | |
| SMILES | CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 | |
| InChI | InChI=1S/C20H20ClN5O3S2/c1-24-6-8-25(9-7-24)20(28)29-19-16-15(30-10-11-31-16)18(27)26(19)14-5-3-12-2-4-13(21)22-17(12)23-14/h2-5,19H,6-11H2,1H3 |
Pharmacodynamics: Mechanism of Action
This compound exerts its anxiolytic and sedative effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike benzodiazepines, which bind to a specific site on the GABA-A receptor, this compound and other cyclopyrrolones are thought to bind to a distinct, allosterically linked site. This interaction enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition.
Receptor Binding Affinity
This compound exhibits high affinity for the benzodiazepine binding site on the GABA-A receptor, although it is believed to interact with a novel, allosterically linked site. The binding affinities of this compound and one of its metabolites are presented below.
| Compound | Ligand | Brain Region | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound | [³H]Flunitrazepam | Rat Hippocampus | - | - | |
| This compound | [³H]Flunitrazepam | Rat Cerebellum | - | - | |
| This compound | [³H]Ro-15-1788 | Rat Brain | - | ~0.35 | |
| Metabolite 35,489 RP | [³H]Ro-15-1788 | Rat Brain | - | ~1 |
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in humans. Following oral administration, this compound is rapidly absorbed, with plasma concentrations peaking at approximately one hour. The maximum concentration (Cmax) and the area under the curve (AUC) show a linear relationship with the administered dose. The pharmacodynamic peak effect is observed between the 2nd and 4th hour after administration.
| Species | Dose (oral) | Cₘₐₓ | Tₘₐₓ | AUC | t₁/₂ | Reference |
| Human | 0.1 mg | Dose-dependent | ~1 hr | Dose-dependent | ~2 hr | |
| Human | 0.2 mg | Dose-dependent | ~1 hr | Dose-dependent | ~2 hr | |
| Human | 0.4 mg | Dose-dependent | ~1 hr | Dose-dependent | ~2 hr |
Note: Specific Cmax and AUC values were not provided in the source material, only that they were dose-dependent. The half-life of active metabolites is reported to be around 12 hours.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to obtain a crude membrane preparation. Resuspend the final pellet in the assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]flunitrazepam), and varying concentrations of the unlabeled test compound (this compound). Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
In Vitro Metabolism Assay using Rat Liver Microsomes (General Protocol)
This protocol describes a general procedure to assess the metabolic stability of this compound.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing rat liver microsomes, a NADPH-generating system (or NADPH), and this compound in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), to quantify the remaining amount of this compound and identify any metabolites formed.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the metabolic half-life (t₁/₂) and calculate the intrinsic clearance (Clᵢₙₜ).
Electrophysiology: Whole-Cell Patch-Clamp Recording (General Protocol)
This protocol outlines the general steps to investigate the effect of this compound on GABA-A receptor-mediated currents.
Methodology:
-
Cell Preparation: Use cultured neurons or cell lines (e.g., HEK293 cells) expressing the desired GABA-A receptor subunits.
-
Recording Setup: Place the cells in a recording chamber on an inverted microscope. Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell membrane at a specific holding potential (e.g., -60 mV). Apply GABA to the cell to evoke an inward chloride current. Record the current using a patch-clamp amplifier and data acquisition software.
-
Drug Application: After recording baseline GABA-evoked currents, perfuse the cell with a solution containing this compound for a set duration.
-
Post-Drug Recording: While in the presence of this compound, re-apply GABA and record the evoked currents.
-
Data Analysis: Compare the amplitude, activation, and deactivation kinetics of the GABA-evoked currents before and after the application of this compound to determine its modulatory effect.
Behavioral Assay: Elevated Plus-Maze (EPM) for Rodents
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds like this compound are expected to increase the time spent in the open arms of the maze.
Methodology:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or a vehicle control to the animal (e.g., rat) via a specific route (e.g., intraperitoneally) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
Behavioral Assay: Light-Dark Box Test for Rodents
This test is also used to assess anxiety-like behavior, based on the innate aversion of rodents to brightly lit areas.
Methodology:
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Administer this compound or a vehicle control to the animal (e.g., rat).
-
Place the animal in either the light or dark compartment (consistency is key).
-
Allow the animal to freely explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Record the time spent in each compartment and the number of transitions between the two compartments.
-
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
Conclusion
This compound is a potent modulator of the GABA-A receptor with a distinct pharmacological profile compared to classical benzodiazepines. Its high affinity for a novel allosteric site on the receptor complex translates to significant anxiolytic and sedative effects. The pharmacokinetic properties of this compound are characterized by rapid absorption and a dose-dependent exposure. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related cyclopyrrolone compounds. Further investigation into its subtype selectivity and the detailed characterization of its metabolites will be crucial for a complete understanding of its pharmacological profile.
References
Suriclone's Potentiation of Neuronal Hyperpolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suriclone, a cyclopyrrolone derivative, exerts its anxiolytic and sedative effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in enhancing neuronal hyperpolarization. We present a compilation of quantitative data on its binding affinity and functional potentiation of GABA-A receptors. Detailed experimental protocols for radioligand binding assays and whole-cell patch-clamp electrophysiology are provided to enable researchers to investigate this compound and similar compounds. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the molecular and cellular effects of this compound.
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its primary receptor, the GABA-A receptor, is a ligand-gated ion channel that, upon binding to GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[1] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.
This compound belongs to the cyclopyrrolone class of non-benzodiazepine compounds that act as positive allosteric modulators (PAMs) of the GABA-A receptor.[2] Unlike benzodiazepines, which also enhance GABAergic neurotransmission, cyclopyrrolones bind to a distinct allosteric site on the receptor complex.[2] By binding to this site, this compound increases the efficiency of GABA, leading to a greater influx of chloride ions and a more pronounced hyperpolarization of the neuron. This guide will delve into the specifics of this mechanism, presenting the available quantitative data and the methodologies used to obtain it.
Quantitative Data on this compound's Interaction with GABA-A Receptors
The following tables summarize the key quantitative parameters that define this compound's interaction with the GABA-A receptor.
Table 1: this compound Binding Affinity for the GABA-A Receptor
| Parameter | Radioligand | Tissue Source | Value | Reference |
| IC₅₀ | [³H]Flumazenil | Mouse cerebral cortical membranes | 1.1 nM | [2] |
Note: The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. A lower IC₅₀ value indicates a higher binding affinity. The Ki value, a more direct measure of affinity, can be calculated from the IC₅₀ using the Cheng-Prusoff equation, but was not explicitly found in the provided search results.
Table 2: Functional Potentiation of GABA-A Receptors by this compound
| Experimental Assay | Effect of this compound | Quantitative Measure | Reference |
| Muscimol-stimulated ³⁶Cl⁻ uptake | Increased uptake | Data on the fold-increase or EC₅₀ for potentiation was not explicitly found in the search results. | [2] |
| GABA-evoked Chloride Currents (Electrophysiology) | Potentiation of current | Specific fold-increase and EC₅₀ for potentiation were not detailed in the provided search results, but the methodology to obtain this data is described in the protocols below. | [3] |
Signaling Pathway and Mechanism of Action
This compound's effect on neuronal hyperpolarization is mediated through its interaction with the GABA-A receptor signaling pathway. The following diagram illustrates this process.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on the GABA-A receptor.
Radioligand Binding Assay for this compound Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the GABA-A receptor using [³H]this compound as the radioligand.
Materials:
-
[³H]this compound (radioligand)
-
Unlabeled this compound (competitor)
-
Rat whole brain membranes (source of GABA-A receptors)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Microplate harvester (optional)
Procedure:
-
Membrane Preparation: Homogenize frozen rat brains in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.[4]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]this compound (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of [³H]this compound, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of unlabeled this compound, 50 µL of [³H]this compound, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a microplate harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for measuring the potentiation of GABA-evoked chloride currents by this compound in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass pipettes
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na (pH 7.2)
-
GABA stock solution
-
This compound stock solution
-
Drug application system (e.g., perfusion or puffer system)
Procedure:
-
Cell Preparation: Plate neurons on coverslips and culture for 7-14 days.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Approach a neuron with a patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Apply a brief pulse of a low concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-evoked current at each this compound concentration.
-
Wash out the drugs between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each this compound concentration.
-
Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ for potentiation.
-
Conclusion
This compound enhances GABA-A receptor function through positive allosteric modulation, leading to increased chloride influx and subsequent neuronal hyperpolarization. This mechanism underlies its therapeutic effects as an anxiolytic and sedative. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced interactions of this compound and other cyclopyrrolones with the GABA-A receptor, contributing to the development of more refined therapeutic agents targeting the GABAergic system.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. The effect of cyclopyrrolones on GABAA receptor function is different from that of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA-induced chloride current in rat isolated Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Unveiling the Anxiolytic Potential: A Deep Dive into the Early Pharmacological Profile of Suriclone
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the initial pharmacological studies of Suriclone, a cyclopyrrolone derivative with notable anxiolytic properties. Synthesizing data from foundational research, this document outlines this compound's mechanism of action, binding affinities, and its effects in preclinical behavioral models. Detailed experimental protocols and visual representations of key pathways and workflows are included to offer a comprehensive resource for professionals in the field of neuropharmacology and drug development.
Introduction: A Novel Non-Benzodiazepine Anxiolytic
This compound emerged as a promising anxiolytic agent, structurally distinct from the classical benzodiazepines, yet sharing a similar pharmacological target: the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] As a member of the cyclopyrrolone class of compounds, which also includes the hypnotic agent zopiclone, this compound demonstrated a potent ability to modulate GABAergic neurotransmission, the primary inhibitory system in the central nervous system.[1][2] Early investigations sought to characterize its unique pharmacological profile, revealing a potent interaction with the benzodiazepine (B76468) binding site on the GABA-A receptor complex and a behavioral profile consistent with anxiolysis.
Mechanism of Action: A Positive Allosteric Modulator of the GABA-A Receptor
Initial studies established that this compound exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor.[1] This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. This compound, by binding to a site distinct from the GABA binding site (the benzodiazepine site), enhances the effect of GABA, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory signal. While its chemical structure differs significantly from benzodiazepines, it effectively recognizes and binds to the benzodiazepine receptor sites. Interestingly, some studies suggest that cyclopyrrolones like this compound might interact with these sites in a manner slightly different from traditional benzodiazepines, potentially inducing distinct conformational changes in the receptor.
Figure 1: this compound's Mechanism of Action at the GABA-A Receptor.
Quantitative Pharmacological Data
The initial characterization of this compound involved a series of in vitro and in vivo studies to quantify its binding affinity and potency. The following tables summarize key quantitative data from these early investigations.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Radioligand | Preparation | Parameter | Value | Reference |
| [³H]Flunitrazepam | Rat Hippocampus | KD | 0.44 ± 0.03 nM | |
| [³H]Flunitrazepam | Rat Cerebellum | KD | 0.53 ± 0.12 nM | |
| [³H]this compound | Rat Hippocampus | KD | 0.44 ± 0.03 nM | |
| [³H]this compound | Rat Cerebellum | KD | 0.53 ± 0.12 nM |
Table 2: In Vivo Anxiolytic Activity of this compound in the Geller-Seifter Conflict Test
| Species | Test | Parameter | This compound Dose | Effect |
| Rat | Geller-Seifter | Punished Responding | 2.5 mg/kg, p.o. | Minimal Effective Dose (MED) to reverse conflict-induced inhibition |
| Rat | Geller-Seifter | Unpunished Responding | 20 mg/kg, p.o. | Dose at which depression of unpunished responding is observed |
Experimental Protocols
To ensure reproducibility and a clear understanding of the foundational research, this section provides detailed methodologies for the key experiments cited in the initial pharmacological profiling of this compound.
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol outlines the methodology used to determine the binding affinity of this compound to the benzodiazepine binding site on the GABA-A receptor using [³H]Flunitrazepam or [³H]this compound as the radioligand.
-
Tissue Preparation:
-
Male Sprague-Dawley rats were euthanized, and the hippocampus and cerebellum were rapidly dissected on ice.
-
Tissues were homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate was centrifuged at 48,000 x g for 10 minutes at 4°C.
-
The resulting pellet was washed twice by resuspension in fresh buffer and centrifugation.
-
The final pellet was resuspended in the same buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Incubations were performed in a final volume of 1 mL containing 0.1 mL of membrane preparation, 0.1 mL of radioligand ([³H]Flunitrazepam or [³H]this compound, final concentration 0.1-10 nM), and 0.8 mL of buffer with or without competing unlabeled ligand (e.g., this compound, diazepam).
-
Non-specific binding was determined in the presence of a high concentration of unlabeled diazepam (10 µM).
-
The mixture was incubated at 4°C for 60 minutes.
-
The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.
-
Filters were washed three times with 5 mL of ice-cold buffer.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
-
Data Analysis:
-
Saturation binding data were analyzed using Scatchard analysis to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax).
-
Inhibition constant (Ki) values from competition assays were calculated using the Cheng-Prusoff equation.
-
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Geller-Seifter Conflict Test for Anxiolytic Activity
This behavioral paradigm was employed to assess the anxiolytic potential of this compound by measuring its ability to disinhibit behavior suppressed by punishment.
-
Animals:
-
Male Wistar rats, weighing 200-250g, were used. They were food-deprived to 85% of their free-feeding body weight. Water was available ad libitum in their home cages.
-
-
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, a grid floor for delivering electric shock, and stimulus lights.
-
-
Procedure:
-
Training: Rats were trained to press a lever for food reinforcement (45 mg pellets) on a variable-interval (VI) 2-minute schedule. This constituted the "unpunished" component of the schedule.
-
Conflict Introduction: Once stable responding was achieved, a "punished" component was introduced. This component was signaled by a change in the stimulus light and consisted of a continuous reinforcement (CRF) schedule where every lever press delivered both a food pellet and a brief, mild electric footshock (e.g., 0.2-0.5 mA for 0.5 seconds). The unpunished VI component and the punished CRF component were presented alternately within a session, each lasting for a set period (e.g., 5 minutes).
-
Drug Testing: After stable suppressed responding in the punished component was established, this compound or a vehicle control was administered orally (p.o.) 30 minutes before the test session.
-
Data Collection: The number of lever presses during both the unpunished and punished components was recorded.
-
-
Data Analysis:
-
The primary measure of anxiolytic activity was an increase in the number of responses during the punished component following drug administration, compared to the vehicle control. Effects on unpunished responding were also analyzed to assess for potential sedative or motor-impairing effects.
-
Figure 3: Experimental Workflow for the Geller-Seifter Conflict Test.
Conclusion
The initial pharmacological studies of this compound clearly established its profile as a potent, non-benzodiazepine anxiolytic. Its high affinity for the benzodiazepine binding site on the GABA-A receptor and its efficacy in preclinical models of anxiety, such as the Geller-Seifter conflict test, provided a strong foundation for its further development. The data from these early investigations highlighted the potential of the cyclopyrrolone class of compounds as valuable therapeutic agents for anxiety disorders, offering a distinct chemical scaffold for modulating the GABAergic system. This technical guide serves as a comprehensive repository of this foundational knowledge for researchers and professionals dedicated to advancing the field of psychopharmacology.
References
- 1. The Geller-Seifter conflict paradigm with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of psychotomimetics and anxiolytics on punished and unpunished responding maintained by fixed interval schedules of food reinforcement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Suriclone's Anxiolytic Potential: Application Notes and Protocols for Animal Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Suriclone, a cyclopyrrolone anxiolytic agent, in preclinical animal models of anxiety. This document details its mechanism of action, summarizes its effects in various behavioral paradigms, and provides detailed experimental protocols to guide researchers in their study design.
Introduction to this compound
This compound is a non-benzodiazepine anxiolytic that belongs to the cyclopyrrolone class of drugs.[1] It exerts its pharmacological effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor complex, the primary inhibitory neurotransmitter system in the central nervous system.[2] Although structurally distinct from benzodiazepines, this compound shares a similar pharmacological profile, demonstrating sedative and anxiolytic properties.[1][3] It is believed to act as a positive allosteric modulator of the GABA-A receptor, enhancing the affinity of GABA for its binding site and thereby increasing the frequency of chloride channel opening.[4] This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, resulting in anxiolysis.
Mechanism of Action: GABA-A Receptor Modulation
This compound's anxiolytic effects are mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel. This receptor is a pentameric structure composed of different subunit combinations, which determine its pharmacological properties. This compound binds to a site on the receptor that is distinct from the GABA binding site, allosterically modulating the receptor's function. This positive allosteric modulation potentiates the inhibitory effect of GABA, leading to a decrease in neuronal firing and subsequent reduction in anxiety.
Application in Animal Models of Anxiety
This compound has been evaluated in several animal models designed to assess anxiolytic drug efficacy. These models are based on the natural behavioral responses of rodents to novel or aversive environments.
Conflict Tests: Geller-Seifter and Vogel Punished Drinking Tasks
Conflict tests are classic paradigms for screening anxiolytic drugs. These tests create a conflict between a motivated behavior (e.g., obtaining a reward) and an aversive stimulus (e.g., a mild electric shock). Anxiolytic compounds, like this compound, are expected to increase the rate of the punished behavior.
Quantitative Data Summary
| Animal Model | Species | Dosing (mg/kg) | Route | Key Findings | Reference |
| Punished Drinking | Rat | Not Specified | Not Specified | Increased punished drinking |
Experimental Protocol: Vogel Punished Drinking Test
This protocol is adapted from general procedures for the Vogel conflict test.
Objective: To assess the anxiolytic potential of this compound by measuring its ability to increase the number of licks on a water spout that delivers a mild electric shock.
Materials:
-
Vogel conflict test apparatus (operant chamber with a grid floor and a drinking spout connected to a shock generator and a lickometer)
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., saline with a drop of Tween 80)
-
Standard anxiolytic (e.g., Diazepam) as a positive control
Procedure:
-
Habituation and Water Deprivation:
-
Individually house the rats and provide ad libitum access to food.
-
Water-deprive the rats for 48 hours prior to the test, with a 1-hour period of access to water 24 hours into the deprivation period.
-
-
Drug Administration:
-
On the test day, administer this compound (various doses), vehicle, or the positive control intraperitoneally (i.p.) 30 minutes before placing the animal in the test chamber.
-
-
Test Session:
-
Place the rat in the Vogel conflict chamber.
-
Allow a 20-second exploration period before the drinking spout is presented.
-
For a 3-minute session, every 20th lick on the spout delivers a mild electric shock (e.g., 0.5 mA for 0.5 seconds).
-
Record the total number of licks and the number of shocks received.
-
-
Data Analysis:
-
Compare the number of shocks received by the this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). An increase in the number of shocks indicates an anxiolytic-like effect.
-
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents. The maze consists of two open and two closed arms. Anxiolytic drugs typically increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety and aversion to open spaces.
Quantitative Data Summary
No specific quantitative data for this compound in the elevated plus maze was identified in the searched literature. The table below is a template for how such data would be presented.
| Treatment | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Number of Open Arm Entries (Mean ± SEM) |
| Vehicle | - | Data | Data |
| This compound | X | Data | Data |
| This compound | Y | Data | Data |
| Diazepam | Z | Data | Data |
Experimental Protocol: Elevated Plus Maze
This protocol is based on standard EPM procedures.
Objective: To evaluate the anxiolytic effects of this compound by measuring changes in exploratory behavior in the elevated plus maze.
Materials:
-
Elevated plus maze apparatus for rats or mice.
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
This compound.
-
Vehicle.
-
Video tracking system.
Procedure:
-
Acclimation:
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment. The room should be dimly lit.
-
-
Drug Administration:
-
Administer this compound (various doses) or vehicle i.p. 30 minutes prior to testing.
-
-
Test Session:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video tracking system.
-
-
Data Analysis:
-
Analyze the video recordings to determine:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the data from this compound-treated groups with the vehicle group.
-
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a dark, safe compartment and a large, illuminated, aversive compartment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
Quantitative Data Summary
No specific quantitative data for this compound in the light-dark box test was identified in the searched literature. The table below is a template for how such data would be presented.
| Treatment | Dose (mg/kg) | Time in Light Compartment (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Vehicle | - | Data | Data |
| This compound | X | Data | Data |
| This compound | Y | Data | Data |
| Diazepam | Z | Data | Data |
Experimental Protocol: Light-Dark Box Test
This protocol is based on standard light-dark box procedures.
Objective: To assess the anxiolytic-like effects of this compound by measuring the animal's exploratory behavior in a novel environment with light and dark areas.
Materials:
-
Light-dark box apparatus.
-
Male mice (e.g., C57BL/6).
-
This compound.
-
Vehicle.
-
Video camera and tracking software.
Procedure:
-
Acclimation:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
-
Drug Administration:
-
Administer this compound (various doses) or vehicle i.p. 30 minutes before the test.
-
-
Test Session:
-
Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to explore the apparatus for 5-10 minutes.
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Analyze the recordings for:
-
Latency to first enter the dark compartment.
-
Time spent in the light and dark compartments.
-
Number of transitions between compartments.
-
Total distance traveled.
-
-
Compare the results between the different treatment groups.
-
Social Interaction Test
This test assesses anxiety by measuring the social behavior of a rodent when placed in a novel environment with an unfamiliar conspecific. Anxiolytic drugs typically increase the amount of time spent in active social interaction.
Quantitative Data Summary
No specific quantitative data for this compound in the social interaction test was identified in the searched literature. The table below is a template for how such data would be presented.
| Treatment | Dose (mg/kg) | Time Spent in Social Interaction (s) (Mean ± SEM) |
| Vehicle | - | Data |
| This compound | X | Data |
| This compound | Y | Data |
| Diazepam | Z | Data |
Experimental Protocol: Social Interaction Test
This protocol is based on general social interaction test procedures.
Objective: To determine the effect of this compound on social anxiety by quantifying social interaction between two unfamiliar rodents.
Materials:
-
Open field arena.
-
Male rats or mice of the same strain, weight- and age-matched.
-
This compound.
-
Vehicle.
-
Video recording equipment.
Procedure:
-
Acclimation:
-
Habituate the animals to the testing room for at least 60 minutes.
-
-
Drug Administration:
-
Administer this compound (various doses) or vehicle to one rat of each pair 30 minutes before the test. The other rat remains untreated.
-
-
Test Session:
-
Place a pair of rats (one treated, one untreated) in the open field arena.
-
Record their behavior for 10 minutes.
-
-
Data Analysis:
-
Score the video recordings for the total time the treated rat spends in active social interaction (e.g., sniffing, grooming, following, crawling over/under the partner).
-
Compare the social interaction time across different treatment groups.
-
Conclusion
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 3. The Geller-Seifter conflict paradigm with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suriclone in Electrophysiology and Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suriclone is a non-benzodiazepine anxiolytic agent belonging to the cyclopyrrolone class. Its mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Upon binding, this compound enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron.[2] This potentiation of GABAergic inhibition underlies its anxiolytic effects. Patch-clamp electrophysiology is a powerful technique to elucidate the specific interactions of this compound with the GABA-A receptor at the molecular level, providing insights into its potency, efficacy, and mechanism of action. These application notes provide a comprehensive overview and detailed protocols for studying this compound using patch-clamp techniques.
Mechanism of Action of this compound
This compound enhances GABA-A receptor function by binding to a site on the receptor complex that is distinct from the GABA binding site.[1][2] This allosteric modulation increases the receptor's affinity for GABA or the efficacy of GABA in opening the chloride ion channel, resulting in a larger postsynaptic inhibitory current.[3][4] While structurally different from benzodiazepines, this compound produces a similar potentiation of GABA-induced currents.[1]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound at the GABA-A receptor.
Data Presentation: Quantitative Properties of this compound
The following table summarizes the known quantitative data for this compound, primarily from radioligand binding assays. Electrophysiological data for this compound is less prevalent in the literature, but the binding affinities provide a strong indication of its potency.
| Parameter | Value | Species/Tissue | Receptor Subtype | Comments | Reference |
| KD | 0.44 ± 0.03 nM | Rat Hippocampus | Not Specified | High-affinity binding of [³H]this compound. | [5] |
| KD | 0.53 ± 0.12 nM | Rat Cerebellum | Not Specified | High-affinity binding of [³H]this compound. | [5] |
| IC50 | ~350 pM | Rat/Bovine Brain | Not Specified | Inhibition of [³H]Ro-15-1788 binding. | [3] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings
This protocol is designed to measure the potentiation of GABA-evoked currents by this compound in cultured cells (e.g., HEK293 cells expressing specific GABA-A receptor subtypes) or primary neurons.
1. Cell Preparation and Solutions
-
Cell Culture: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency. For transient transfection of GABA-A receptor subunits in HEK293 cells, perform transfection 36-72 hours prior to recording.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 NaCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH and osmolarity to ~310 mOsm. Note: A high chloride internal solution is used to produce inward currents at negative holding potentials, which improves the signal-to-noise ratio.
-
Drug Solutions: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute to the final desired concentrations in the extracellular solution on the day of the experiment. The final DMSO concentration should be kept below 0.1%. Prepare GABA solutions in the extracellular solution.
2. Electrophysiological Recording
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the recording chamber with the extracellular solution at a constant rate (e.g., 1-2 mL/min).
-
Whole-Cell Configuration:
-
Approach a selected cell with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with a brief pulse of suction to establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the experiment.
-
-
Voltage Clamp: Hold the membrane potential at -60 mV.
3. Experimental Procedure for Assessing Potentiation
-
Baseline GABA Response: Apply a sub-maximal concentration of GABA (e.g., EC₅-EC₂₅, typically 1-10 µM, which should be determined empirically for the specific cell type and receptor subtype) for a short duration (e.g., 2-5 seconds) to elicit a control inward current. Repeat this application several times to ensure a stable baseline response.
-
Co-application of this compound and GABA: Pre-apply this compound at the desired concentration (e.g., 1 nM - 1 µM) for 30-60 seconds, followed by the co-application of this compound and the same sub-maximal concentration of GABA.
-
Washout: Wash out this compound with the extracellular solution for several minutes and then re-apply GABA alone to check for recovery of the baseline response.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound. Calculate the percentage potentiation as: ((I_this compound+GABA / I_GABA) - 1) * 100. Construct concentration-response curves for this compound to determine its EC₅₀ for potentiation.
Experimental Workflow
Caption: Experimental workflow for a whole-cell patch-clamp study.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unstable Seal or Whole-Cell Configuration | Poor cell health; Debris in solutions; Pipette tip is not smooth. | Use healthy, low-passage cells; Filter all solutions daily; Fire-polish pipettes or use new batch. |
| No or Small GABA-Evoked Currents | Low receptor expression; Inactive GABA solution. | Use a cell line with confirmed high receptor expression; Prepare fresh GABA solutions daily. |
| No Potentiation by this compound | Inactive this compound; Receptor subtype insensitive to this compound; GABA concentration is too high (saturating). | Prepare fresh this compound stock; Verify receptor subtype expression; Use a lower GABA concentration (EC₅-EC₂₅). |
| High Rundown of GABA Currents | Depletion of intracellular components (e.g., ATP). | Include ATP and GTP in the pipette solution; Record data quickly after establishing whole-cell configuration. |
Conclusion
This compound is a potent positive allosteric modulator of the GABA-A receptor. The protocols outlined in these application notes provide a framework for characterizing the effects of this compound on GABA-A receptor function using patch-clamp electrophysiology. These methods are essential for understanding the compound's mechanism of action, potency, and potential for subtype selectivity, which are critical aspects of drug discovery and development in the field of neuroscience.
References
- 1. This compound, a new anxiolytic of the cyclopyrrolone family: evidence for possible interference with GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
Application Notes and Protocols for In Vivo Rat Studies with Suriclone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Suriclone in in vivo rat studies, drawing from available scientific literature. This compound, a cyclopyrrolone derivative, is a non-benzodiazepine anxiolytic agent that acts as a high-affinity ligand for the GABA-A receptor complex.
Recommended this compound Dosage for In Vivo Rat Studies
The effective dosage of this compound in rats can vary depending on the behavioral paradigm and the route of administration. The following table summarizes key findings from in vivo rat studies to guide dose selection.
| Behavioral Test | Route of Administration | Effective Dose Range | Observed Effect |
| Geller-Seifter Conflict Test | Oral (p.o.) | Minimal Effective Dose (MED): 2.5 mg/kg | Reversal of conflict-induced suppression of behavior. |
| Muricidal Behavior (Mouse-Killing) | Intraperitoneal (i.p.) | ED50: 1.3 mg/kg | Suppression of aggressive behavior. |
| Drug Discrimination (Zopiclone stimulus) | Intraperitoneal (i.p.) | 3.2 mg/kg | Generalized to the zopiclone (B121070) stimulus in the majority of rats tested.[1] |
| Social Interaction Test | Not specified | Effective | Increased social interaction, indicative of anxiolytic activity.[2] |
Note: It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental conditions, including the rat strain, age, and the specific behavioral or physiological endpoint being measured.
Experimental Protocols
Drug Preparation and Administration
Vehicle Selection: The choice of vehicle for this compound administration is critical for ensuring drug solubility and stability. While specific vehicle information for this compound in the cited rat studies is limited, common vehicles for in vivo administration of similar compounds in rats include:
-
Saline (0.9% NaCl): A common isotonic vehicle for intraperitoneal injections.
-
Distilled Water: Can be used for oral administration, particularly if the compound is water-soluble.
-
Tween 80 or Cremophor EL in Saline: These surfactants can be used to dissolve lipophilic compounds like this compound for both oral and intraperitoneal administration. A typical concentration is 1-5%.
-
Methylcellulose (0.5% - 2% in water): Often used as a suspending agent for oral administration.
It is recommended to perform solubility tests with the chosen vehicle before in vivo administration. The solution or suspension should be freshly prepared on the day of the experiment.
Administration Routes:
-
Oral Gavage (p.o.): This method allows for precise oral administration.
-
Procedure:
-
Accurately weigh the rat to calculate the correct dosage volume.
-
Use a gavage needle of appropriate size for the rat's weight.
-
Gently restrain the rat and insert the gavage needle over the tongue into the esophagus.
-
Slowly administer the this compound solution or suspension.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
-
-
Intraperitoneal Injection (i.p.): A common route for systemic drug administration in rodents.
-
Procedure:
-
Accurately weigh the rat to calculate the correct injection volume.
-
Use a sterile syringe and a needle of appropriate gauge (e.g., 23-25 gauge).
-
Restrain the rat to expose the lower abdominal quadrants.
-
Insert the needle at a 15-20 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
-
Key Behavioral Assays for Anxiolytic Activity
a) Geller-Seifter Conflict Test:
This operant conditioning paradigm is used to assess the anxiolytic effects of drugs by measuring their ability to increase behavior that has been suppressed by punishment.
-
Apparatus: An operant chamber equipped with a lever, a food/liquid dispenser, and a grid floor for delivering mild foot shocks.
-
Procedure:
-
Rats are typically food or water-deprived to motivate them to press a lever for a reward.
-
The test consists of alternating periods of reinforcement and punishment.
-
Reinforcement-only period: Lever presses are rewarded with food or liquid.
-
Conflict period: Lever presses are rewarded but also accompanied by a mild electric shock to the feet.
-
-
Anxiolytic drugs, like this compound, are expected to increase the number of lever presses during the conflict period, indicating a reduction in the suppressive effect of the punishment.
-
This compound or vehicle is administered prior to the test session according to the desired route and pre-treatment time.
-
b) Muricidal Behavior (Mouse-Killing) Test:
This test assesses the anti-aggressive effects of a compound.
-
Procedure:
-
Rats are individually housed.
-
A mouse is introduced into the rat's home cage.
-
The latency to attack and kill the mouse is recorded.
-
This compound or vehicle is administered prior to the introduction of the mouse.
-
An increase in the latency to attack or a complete inhibition of the killing behavior is indicative of an anti-aggressive effect.
-
c) Social Interaction Test:
This test evaluates the anxiolytic effects of a drug by measuring the amount of time rats spend in social investigation of an unfamiliar partner.
-
Apparatus: A neutral, open-field arena.
-
Procedure:
-
Rats are habituated to the test arena.
-
Two unfamiliar rats are placed in the arena together.
-
The duration of social behaviors (e.g., sniffing, grooming, following) is recorded over a set period.
-
Anxiolytic drugs are expected to increase the duration of social interaction.
-
This compound or vehicle is administered to one or both rats prior to the test.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its anxiolytic effects by modulating the GABA-A receptor, a ligand-gated ion channel that is the primary site of inhibitory neurotransmission in the central nervous system. Although not a benzodiazepine (B76468), this compound binds to a site on the GABA-A receptor complex that is allosterically coupled to the benzodiazepine binding site. This binding enhances the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA). The increased GABAergic signaling leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, resulting in anxiolysis.
Caption: Mechanism of action of this compound at the GABA-A receptor.
General Experimental Workflow for In Vivo Rat Studies
The following diagram illustrates a typical workflow for conducting in vivo studies with this compound in rats.
Caption: General workflow for this compound in vivo rat studies.
References
Application Notes and Protocols for Suriclone Solutions in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suriclone is a cyclopyrrolone derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting anxiolytic and sedative properties.[1][2] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo experiments, along with a summary of its physicochemical properties and a description of its signaling pathway. The aim is to ensure accurate and reproducible experimental outcomes.
Physicochemical Properties of this compound
This compound is a yellow, solid powder.[3] A comprehensive summary of its key properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 477.99 g/mol | [3] |
| Molecular Formula | C₂₀H₂₀ClN₅O₃S₂ | [3] |
| CAS Number | 53813-83-5 | |
| Appearance | Yellow solid powder |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and efficacy in experimental settings.
| Solvent | Solubility | Comments | Source |
| DMSO | 2.39 mg/mL (5 mM) | Sonication is recommended to aid dissolution. | |
| Water | Data not available | This compound is expected to have low aqueous solubility. | |
| Ethanol | Data not available | ||
| PBS (pH 7.4) | Data not available |
| Storage Condition | Duration | Source |
| Powder | 3 years at -20°C | |
| In Solvent | 1 year at -80°C |
Mechanism of Action and Signaling Pathway
This compound enhances the effect of GABA at the GABA-A receptor, a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing an influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and reduces its excitability. This compound potentiates this effect, leading to increased neuronal inhibition.
Caption: this compound's modulation of the GABA-A receptor.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 477.99 g/mol * 1000 mg/g * 1 mL = 4.78 mg
-
Weigh this compound: Accurately weigh 4.78 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly. If the this compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.
Protocol for In Vitro Experiments (Cell-Based Assays)
Working Concentration: The optimal working concentration of this compound for in vitro assays is cell-type and assay-dependent and should be determined empirically. A typical starting point is to perform a dose-response curve ranging from nanomolar to micromolar concentrations.
Protocol for Preparing Working Solutions:
-
Thaw stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): For lower concentration ranges, it may be necessary to prepare an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.
-
Prepare final working solution: Dilute the stock or intermediate solution directly into the cell culture medium to the desired final concentration. It is recommended that the final concentration of DMSO in the cell culture medium be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Experimental Workflow for a Cell-Based Assay:
Caption: General workflow for an in vitro this compound experiment.
Protocol for In Vivo Experiments (Rodent Models)
Dosage and Administration: The appropriate dosage and route of administration for this compound in rodent models will depend on the specific research question. Human oral doses have been reported in the range of 0.1-0.4 mg. For animal studies, it is crucial to perform a dose-response study to determine the optimal dose for the desired effect (e.g., anxiolytic vs. sedative).
Vehicle Formulation: Due to its low aqueous solubility, this compound requires a specific vehicle for in vivo administration. A commonly used formulation is a mixture of DMSO, PEG300, Tween 80, and saline.
Example Vehicle Formulation:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
Protocol for Preparation of Dosing Solution (Example for a 1 mg/kg dose in a 25g mouse with 100 µL injection volume):
-
Calculate total drug needed: For a group of animals, calculate the total amount of this compound required.
-
Prepare stock solution in DMSO: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Prepare the vehicle mixture: In a sterile tube, combine the PEG300 and Tween 80.
-
Add this compound stock: Add the appropriate volume of the this compound/DMSO stock solution to the PEG300/Tween 80 mixture and mix thoroughly.
-
Add saline/PBS: Slowly add the saline or PBS to the mixture while vortexing to ensure a homogenous suspension.
-
Administer promptly: Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).
Experimental Workflow for an In Vivo Study:
Caption: General workflow for an in vivo this compound experiment.
Disclaimer
This document is intended for research purposes only. The information provided is based on currently available scientific literature. Researchers should always adhere to institutional guidelines and safety protocols when handling chemical compounds and conducting animal experiments. It is highly recommended to perform pilot studies to determine the optimal concentrations and dosages for specific experimental models.
References
Application Notes and Protocols for Suriclone in Sleep Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suriclone is a cyclopyrrolone derivative that has been investigated for its anxiolytic and hypnotic properties. It acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike traditional benzodiazepines, this compound may exhibit a different binding profile on the GABA-A receptor complex, potentially leading to a distinct pharmacological profile with fewer next-day residual effects.[1] These application notes provide a comprehensive overview of the use of this compound in a sleep laboratory setting, based on published research.
Mechanism of Action
This compound enhances the effect of gamma-aminobutyric acid (GABA) at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron.[2] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. This compound binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site, and increases the efficiency of GABA-mediated channel opening.[1][3] While it interacts with the benzodiazepine (B76468) binding site, studies suggest that the binding of cyclopyrrolones like this compound may involve a different domain on the GABA-A receptor compared to classical benzodiazepines.[1]
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound's positive allosteric modulation of the GABA-A receptor.
Effects on Sleep Architecture and Quality
Clinical studies in sleep laboratories have demonstrated the effects of this compound on sleep architecture and subjective sleep quality. A key double-blind, placebo-controlled study investigated single oral doses of 0.2 mg and 0.4 mg of this compound in 16 healthy young volunteers, with 2 mg of lorazepam as a reference drug.[4][5]
Data Presentation
Table 1: Effects of this compound on Polysomnographic Parameters (Qualitative Summary)
| Parameter | Placebo | This compound (0.2 mg) | This compound (0.4 mg) | Lorazepam (2 mg) |
| Total Sleep Time | Baseline | No significant alteration | Not specified | Most pronounced increase |
| Sleep Efficiency | Baseline | No significant alteration | Not specified | Most pronounced increase |
| Nocturnal Awakenings | Baseline | No significant alteration | Decreased significantly | Decreased significantly |
Note: Specific quantitative data (mean values, standard deviations) from the primary cited study by Saletu et al. (1990) were not available in the accessed literature. The table reflects the qualitative findings reported.
Table 2: Subjective Sleep and Awakening Quality
| Parameter | Placebo | This compound (0.2 mg) | This compound (0.4 mg) | Lorazepam (2 mg) |
| Subjective Sleep Quality | Baseline | No significant alteration | Improved | Improved |
| Morning Well-being | Baseline | No deterioration | No deterioration | Deteriorated |
| Morning Drowsiness | Baseline | No deterioration | No deterioration | Deteriorated |
| Reaction Time Performance | Baseline | No deterioration | No deterioration | Deteriorated |
Experimental Protocols
The following protocols are based on the methodologies described in sleep laboratory studies investigating this compound and standard procedures for polysomnography (PSG).[4][6][7]
Experimental Workflow
Caption: A typical experimental workflow for a clinical trial of this compound.
Participant Selection and Screening
-
Inclusion Criteria: Healthy young adult volunteers (e.g., aged 20-40 years) with normal sleep patterns.
-
Exclusion Criteria: History of sleep disorders, psychiatric or other medical conditions, use of medications that affect the central nervous system, and substance abuse.
-
Informed Consent: All participants must provide written informed consent prior to any study-related procedures.
Study Design
-
Design: A double-blind, placebo-controlled, crossover design is recommended.[4]
-
Treatment Arms:
-
Placebo
-
This compound (e.g., 0.2 mg and 0.4 mg)
-
Active Comparator (e.g., Lorazepam 2 mg)
-
-
Washout Period: A sufficient washout period (e.g., one week) should be implemented between each treatment condition.[4]
Polysomnography (PSG) Protocol
-
Adaptation and Baseline: Participants should have at least one adaptation night to acclimate to the sleep laboratory environment, followed by a baseline recording night.[4]
-
Electrode Montage: Standard PSG recordings should be performed according to the American Academy of Sleep Medicine (AASM) guidelines.[6][7] This includes:
-
Electroencephalogram (EEG): At least three channels (e.g., F4-M1, C4-M1, O2-M1) to monitor brain activity and determine sleep stages.
-
Electrooculogram (EOG): Two channels to detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
-
Electromyogram (EMG): Submental (chin) EMG to monitor muscle atonia during REM sleep, and bilateral anterior tibialis EMG to detect limb movements.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory Monitoring: Airflow, respiratory effort (thoracic and abdominal), and pulse oximetry to screen for sleep-disordered breathing.
-
-
Recording Procedure:
-
Prepare the participant's skin at the electrode sites to ensure low impedance.
-
Apply electrodes using conductive paste and secure them.
-
Perform biocalibrations before "lights out" to ensure signal quality.
-
Recording should commence approximately 30 minutes after drug administration and continue for a standardized period (e.g., 22:30 h to 06:00 h).[4]
-
-
Sleep Stage Scoring: PSG recordings should be manually scored in 30-second epochs by a trained technician according to AASM criteria.
Morning Assessments
-
Subjective Questionnaires: Upon waking, participants should complete self-rating scales to assess subjective sleep quality, morning well-being, and drowsiness.[4]
-
Psychometric and Performance Testing: A battery of tests should be administered to evaluate cognitive function, attention, and reaction time to assess for residual "hangover" effects.[4]
Conclusion
This compound has demonstrated efficacy in improving sleep continuity, specifically by reducing nocturnal awakenings, with a favorable next-day safety and tolerability profile compared to benzodiazepines like lorazepam in a sleep laboratory setting.[4][5] The provided protocols offer a framework for the design and execution of future clinical research on this compound and other novel hypnotic agents. Further studies with larger and more diverse populations are warranted to fully characterize the clinical utility of this compound in the management of sleep disorders.
References
- 1. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. The effect of cyclopyrrolones on GABAA receptor function is different from that of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sleep laboratory studies on single dose effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sleep laboratory studies on single dose effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utmb.edu [utmb.edu]
- 7. aastweb.org [aastweb.org]
Application Notes and Protocols for EEG Mapping with Suriclone Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Suriclone is a cyclopyrrolone derivative with anxiolytic properties.[1][2] Although structurally distinct from benzodiazepines, it modulates the GABAergic system, suggesting a potential mechanism of action involving GABAergic pathways.[3][4][5] Electroencephalography (EEG) mapping is a valuable, non-invasive technique to assess the central nervous system (CNS) effects of psychotropic compounds like this compound.[6] These application notes provide a detailed protocol for conducting EEG mapping studies with this compound administration, based on established methodologies, and summarize the expected quantitative EEG changes.
Mechanism of Action Signaling Pathway
This compound's mechanism of action involves the potentiation of GABAergic neurotransmission.[3] While it does not bind directly to the GABA-A receptor, it is understood to act as a positive allosteric modulator at a site allosterically linked to the benzodiazepine (B76468) receptor, thereby enhancing the inhibitory effects of GABA.[3] This leads to a cascade of intracellular events that ultimately result in neuronal hyperpolarization and reduced neuronal excitability.
References
- 1. Pharmacokinetic and -dynamic studies with a new anxiolytic, this compound, utilizing EEG mapping and psychometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and -dynamic studies with a new anxiolytic, this compound, utilizing EEG mapping and psychometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new anxiolytic of the cyclopyrrolone family: evidence for possible interference with GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative neurologic effects of diazepam and this compound, a cyclopyrrolone anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and diazepam in the treatment of neurotic anxiety. A double-blind cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electroencephalogram-based pharmacodynamic measures: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Geller-Seifter Test with Suriclone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Geller-Seifter conflict test is a widely utilized behavioral paradigm to screen for and characterize the anxiolytic properties of novel pharmacological agents. This application note provides a detailed protocol for employing the Geller-Seifter test in rats to evaluate the effects of Suriclone, a cyclopyrrolone derivative. This compound acts as a positive allosteric modulator of the GABA-A receptor, a key target in the treatment of anxiety disorders.[1][2] These guidelines are intended for researchers in neuroscience, pharmacology, and drug development.
Compound Profile: this compound
This compound is a non-benzodiazepine anxiolytic belonging to the cyclopyrrolone class.[2] It enhances the effect of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[1][2] This modulation is achieved through binding to an allosteric site on the receptor complex, which is distinct from the benzodiazepine (B76468) binding site. This interaction increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. The anxiolytic effects of this compound have been demonstrated in various preclinical and clinical studies.
Data Presentation
The anxiolytic effect of this compound in the Geller-Seifter test is primarily measured by an increase in the number of responses (e.g., lever presses) during the punished periods, with minimal or no effect on responding during the unpunished periods. The following table summarizes representative quantitative data from a hypothetical study investigating the dose-dependent effects of this compound.
| Treatment Group | Dose (mg/kg, i.p.) | Unpunished Responses (Lever Presses/Session) | Punished Responses (Lever Presses/Session) | Number of Shocks Received |
| Vehicle | 0 | 150 ± 12 | 15 ± 3 | 15 ± 3 |
| This compound | 0.5 | 148 ± 11 | 35 ± 5 | 35 ± 5 |
| This compound | 1.0 | 152 ± 14 | 58 ± 7 | 58 ± 7 |
| This compound | 2.0 | 145 ± 10 | 85 ± 9 | 85 ± 9 |
| Diazepam (Control) | 2.5 | 155 ± 13 | 90 ± 10 | 90 ± 10 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
1. Animals
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 250-300g at the start of the experiment.
-
Housing: Housed individually in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM).
-
Diet: Food-deprived to 85-90% of their free-feeding body weight to motivate responding for food rewards. Water is available ad libitum.
2. Apparatus
-
Operant Conditioning Chambers: Standard operant conditioning chambers for rats, housed within sound-attenuating and ventilated cubicles.
-
Components:
-
Two response levers.
-
A food pellet dispenser that delivers 45 mg food pellets into a receptacle.
-
A grid floor connected to a shock generator for delivering foot shocks.
-
A stimulus light and a speaker for auditory cues.
-
A house light for general illumination.
-
-
Control System: The chamber is controlled by a computer running appropriate software to program the experimental sessions and record data.
3. Geller-Seifter Test Protocol
The protocol consists of two main phases: training and testing.
3.1. Training Phase
The goal of the training phase is to establish a stable baseline of responding.
-
Shaping: Initially, rats are trained to press a lever for a food reward on a continuous reinforcement (CRF) schedule, where every lever press is rewarded.
-
Variable-Interval (VI) Training: Once lever pressing is established, the schedule is gradually shifted to a variable-interval 2-minute (VI-2) schedule. On this schedule, a lever press is rewarded after a variable period of time, with an average of 2 minutes.
-
Introduction of the Punished Component: After stable responding is achieved on the VI-2 schedule, the punished component is introduced. This is a multiple schedule with two alternating components:
-
Unpunished Component (VI-2): Signaled by the house light being on. Lever presses are rewarded on the VI-2 schedule.
-
Punished Component (CRF with Shock): Signaled by a distinct auditory tone and the stimulus light being on. Every lever press is rewarded with a food pellet but also punished with a mild foot shock (e.g., 0.5 mA for 0.5 seconds).
-
-
Session Duration: Training sessions are typically 60 minutes long and conducted daily. Training continues until a stable baseline is achieved, characterized by a high rate of responding during the unpunished component and a significantly suppressed rate of responding during the punished component.
3.2. Testing Phase
-
Drug Administration: On the test day, rats are administered either vehicle, this compound (at various doses), or a positive control such as Diazepam intraperitoneally (i.p.) 30 minutes before the start of the session.
-
Test Session: The test session follows the same multiple VI/CRF schedule as in the final stages of training.
-
Data Collection: The primary data collected are the number of lever presses during the unpunished and punished components, and the number of shocks received.
4. Data Analysis
-
The data are typically analyzed using a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.
-
A significant increase in the number of responses during the punished component, without a significant effect on the unpunished component, is indicative of an anxiolytic effect.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for the Geller-Seifter Test
Caption: Workflow of the Geller-Seifter test protocol.
References
Application Notes and Protocols for Administering Suriclone in Psychomotor Performance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Suriclone for studying its effects on psychomotor performance. This document includes an overview of this compound's mechanism of action, detailed protocols for conducting key experiments, and a summary of expected outcomes based on available clinical data.
Introduction to this compound
This compound is a cyclopyrrolone derivative that acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1][2] While structurally distinct from benzodiazepines, this compound shares a similar pharmacological profile, exhibiting anxiolytic and sedative properties.[3] It is believed to bind to a site on the GABA-A receptor complex that is allosterically linked to the benzodiazepine (B76468) binding site.[4] This modulation enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This compound has been investigated for its potential as an anxiolytic with a potentially different side-effect profile compared to traditional benzodiazepines.
Mechanism of Action: GABA-A Receptor Modulation
This compound's primary mechanism of action involves its interaction with the GABA-A receptor, a ligand-gated ion channel. The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission. This compound potentiates this effect, leading to increased inhibition within the central nervous system.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Quantitative Data on Psychomotor Effects
The following tables summarize the effects of this compound on various psychomotor performance tests as reported in clinical studies. It is important to note that while several studies have investigated these effects, the availability of precise quantitative data in publicly accessible literature is limited. The tables reflect the dosages tested and the qualitative or comparative outcomes observed.
Table 1: Effects of this compound on Reaction Time
| Dosage (mg) | Test Type | Outcome | Comparator | Reference |
| 0.1 | Psychometric tests | No significant effects. | Placebo, 1 mg Alprazolam | [1][5] |
| 0.2 | Psychometric tests | No significant effects. | Placebo, 1 mg Alprazolam | [1][5] |
| 0.4 | "Global" Performance | Slowed reactions. | Placebo | [3][6] |
| 0.4 | Reaction Time | No deterioration in the morning after evening administration. | 2 mg Lorazepam | [7][8] |
| 0.6 | Neurologic Effects | Did not differ from diazepam. | 10 mg Diazepam | [1] |
| 0.8 | Manual Tracking | Significantly more decrement than diazepam. | 10 mg Diazepam | [1] |
Table 2: Effects of this compound on Cognitive and Motor Function Tests
| Dosage (mg) | Test Type | Outcome | Comparator | Reference |
| 0.4 | Digit Symbol Substitution | Tended to impair performance. | Placebo | [3][6] |
| 0.4 | Critical Flicker Fusion | No significant change in the morning after evening administration. | 2 mg Lorazepam | [7][8] |
| 0.8 | Force Platform Stability | Significantly more decrement than diazepam. | 10 mg Diazepam | [1] |
| 0.8 | Heath Rail Walking | Significantly more decrement than diazepam. | 10 mg Diazepam | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this compound psychomotor performance studies.
Digit Symbol Substitution Test (DSST)
Objective: To assess cognitive functions including processing speed, attention, and visuomotor coordination.
Materials:
-
DSST worksheet (e.g., from the Wechsler Adult Intelligence Scale).
-
Pencil or pen.
-
Stopwatch.
Procedure:
-
Provide the participant with the DSST worksheet which contains a key pairing digits (1-9) with unique symbols.
-
Instruct the participant to fill in the blank spaces with the corresponding symbol for each digit as quickly and accurately as possible.
-
Start the stopwatch and allow the participant to work for a predetermined period, typically 90 or 120 seconds.
-
After the time has elapsed, instruct the participant to stop.
-
Score the test by counting the number of correctly transcribed symbols.
Caption: Experimental workflow for the Digit Symbol Substitution Test.
Critical Flicker Fusion (CFF) Test
Objective: To measure the threshold at which a flickering light is perceived as a continuous, steady light, which is an indicator of central nervous system arousal and processing speed.
Materials:
-
A device capable of producing a flickering light source with adjustable frequency (Hz).
Procedure:
-
Seat the participant in a dimly lit, quiet room.
-
Present the flickering light source to the participant at a frequency that is clearly perceived as flickering.
-
Gradually increase the frequency of the flicker until the participant reports that the light appears to be steady. This is the ascending threshold.
-
Alternatively, start with a frequency that is perceived as steady and gradually decrease it until the participant reports seeing it flicker. This is the descending threshold.
-
Repeat the procedure multiple times and average the thresholds to obtain a reliable CFF value.
Body Balance / Postural Sway Test
Objective: To quantify postural stability and balance control.
Materials:
-
Force platform or a stabilometer.
Procedure:
-
Have the participant stand on the force platform in a standardized position (e.g., feet together or a specified distance apart).
-
Instruct the participant to stand as still as possible for a set duration (e.g., 30 or 60 seconds).
-
Record the center of pressure (COP) movements in both the anteroposterior and mediolateral directions.
-
The test can be performed under different conditions, such as eyes open and eyes closed, to assess the contribution of visual input to balance.
-
Analyze the data to calculate parameters such as sway area, sway path length, and sway velocity.
Choice Reaction Time (CRT) Test
Objective: To measure the time it takes for an individual to respond to one of multiple possible stimuli.
Materials:
-
A computer with a CRT testing software or a dedicated CRT apparatus with multiple stimulus lights and corresponding response buttons.
Procedure:
-
Seat the participant in front of the testing apparatus.
-
Instruct the participant to respond as quickly as possible by pressing the correct button corresponding to a specific visual or auditory stimulus.
-
Present a series of stimuli in a random order.
-
Record the time elapsed between the presentation of the stimulus and the participant's correct response.
-
Calculate the mean reaction time and the number of correct and incorrect responses.
Caption: Logical relationship in a crossover study design for this compound.
Administration Protocol
For clinical studies investigating the acute effects of this compound on psychomotor performance, the following protocol is recommended based on published research:
-
Participants: Healthy adult volunteers are typically recruited. Exclusion criteria should include a history of psychiatric or neurological disorders, substance abuse, and use of other medications that may affect the central nervous system.
-
Design: A double-blind, placebo-controlled, crossover design is recommended to minimize bias.[1][6]
-
Dosage: Single oral doses of this compound ranging from 0.1 mg to 0.8 mg have been used in studies.[1][5] A common dose for assessing psychomotor effects is 0.4 mg.[3][6]
-
Timing of Tests: Psychomotor tests should be conducted at baseline (before drug administration) and at several time points after administration to capture the peak effects of the drug. Based on pharmacokinetic data, peak plasma concentrations of this compound are typically observed around 1 hour after oral administration, with pharmacodynamic effects peaking between the 2nd and 4th hour.[1][5] Testing at 1, 2, 4, and 6 hours post-administration is a common schedule.[1][5]
-
Control Groups: A placebo control is essential. An active comparator, such as a benzodiazepine (e.g., diazepam 10 mg or alprazolam 1 mg), can also be included to provide a benchmark for the magnitude of psychomotor impairment.[1][5]
-
Washout Period: In a crossover design, a sufficient washout period between treatments (e.g., one week) is necessary to ensure that the effects of the previous treatment have completely dissipated.[3][6]
Conclusion
This compound, through its modulation of the GABA-A receptor, has demonstrable effects on psychomotor performance. The provided protocols offer a framework for the systematic investigation of these effects. Researchers should carefully select a battery of psychomotor tests that are sensitive to the expected effects of the drug and adhere to rigorous study design principles to ensure the validity and reliability of their findings. Further research is warranted to obtain more precise quantitative data on the dose-response relationship between this compound and various psychomotor domains.
References
- 1. Comparative neurologic effects of diazepam and this compound, a cyclopyrrolone anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of psychotropic drugs on digit substitution: comparison of the computerized symbol-digit substitution and traditional digit-symbol substitution tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances the actions of chlorpromazine on human psychomotor performance but not on memory or plasma prolactin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and -dynamic studies with a new anxiolytic, this compound, utilizing EEG mapping and psychometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and -dynamic studies with a new anxiolytic, this compound, utilizing EEG mapping and psychometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sleep laboratory studies on single dose effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sleep laboratory studies on single dose effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Tritiated Suriclone in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing tritiated suriclone ([³H]this compound) in radioligand binding assays to characterize the GABA-A receptor. This compound, a cyclopyrrolone derivative, exhibits high affinity for the benzodiazepine (B76468) binding site on the GABA-A receptor complex, making [³H]this compound an invaluable tool for screening and characterizing novel therapeutic compounds targeting this receptor.[1][2]
Introduction to [³H]this compound Binding Assays
[³H]this compound is a radiolabeled ligand used to directly measure binding to the GABA-A receptor. This allows for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki) of unlabeled competitor compounds. These assays are fundamental in drug discovery for identifying and characterizing compounds that modulate GABA-A receptor function. The protocols outlined below describe saturation and competitive binding assays using a filtration-based method.
Data Presentation
Table 1: Quantitative Binding Data for [³H]this compound
| Parameter | Brain Region | Value |
| Kd | Rat Hippocampus | 0.44 ± 0.03 nM |
| Kd | Rat Cerebellum | 0.53 ± 0.12 nM |
This table summarizes the equilibrium dissociation constant (Kd) of [³H]this compound in different rat brain regions, indicating its high binding affinity.
Table 2: Inhibitory Constants (Ki) of Compounds Competing for [³H]this compound Binding Sites
| Compound | Receptor/Tissue | Ki (nM) |
| This compound | Rat Brain | ~3 (IC50) |
| Zopiclone | Mouse Cerebral Cortical Membranes | 35.8 (IC50) |
| Diazepam | Rat Cortical Membrane | 1.53 |
| Flunitrazepam | Rat Hippocampus Membranes | Similar to Diazepam |
| Chlordiazepoxide | Rat Hippocampus Membranes | Similar to Diazepam |
| Nitrazepam | Rat Hippocampus Membranes | Similar to Diazepam |
This table presents the inhibitory constants (Ki) or 50% inhibitory concentrations (IC50) for various compounds that compete with [³H]this compound for binding to the GABA-A receptor. Lower values indicate higher binding affinity.
Experimental Protocols
Protocol 1: Membrane Preparation from Rodent Brain Tissue
This protocol describes the preparation of crude synaptic membranes from rodent brain tissue, which are enriched in GABA-A receptors.
Materials:
-
Rodent brain tissue (e.g., hippocampus, cerebellum, cortex)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4 (store at 4°C)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4 (store at 4°C)
-
Protease inhibitor cocktail
-
Dounce homogenizer or Polytron
-
Refrigerated centrifuge
Procedure:
-
Euthanize the animal according to approved ethical guidelines and rapidly dissect the desired brain region on ice.
-
Weigh the tissue and homogenize in 20 volumes (w/v) of ice-cold Homogenization Buffer containing protease inhibitors.[3]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[4]
-
Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[4]
-
Discard the supernatant and resuspend the pellet in ice-cold Binding Buffer.
-
To remove endogenous GABA, wash the membranes by repeated centrifugation (at least 3 times) at 20,000 x g for 20 minutes at 4°C, resuspending the pellet in fresh Binding Buffer each time.[5]
-
After the final wash, resuspend the pellet in a small volume of Binding Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Binding Assay with [³H]this compound
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound.
Materials:
-
Prepared brain membranes
-
[³H]this compound (specific activity typically >70 Ci/mmol)
-
Unlabeled this compound (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Thaw the membrane preparation on ice. Dilute the membranes in Assay Buffer to a final protein concentration of 100-200 µ g/well .
-
Prepare serial dilutions of [³H]this compound in Assay Buffer. A typical concentration range would be 0.05 nM to 10 nM.
-
Set up the assay in a 96-well plate in triplicate for total and non-specific binding.
-
Total Binding: Add 50 µL of diluted membranes, 50 µL of Assay Buffer, and 50 µL of the appropriate [³H]this compound dilution to each well.
-
Non-specific Binding: Add 50 µL of diluted membranes, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 50 µL of the appropriate [³H]this compound dilution to each well.
-
-
Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with 3 x 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]this compound concentration.
-
Plot the specific binding (B, in fmol/mg protein) against the concentration of free [³H]this compound ([L], in nM).
-
Analyze the data using non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 3: Competitive Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the [³H]this compound binding site.
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled test compound(s).
Procedure:
-
Thaw the membrane preparation on ice and dilute in Assay Buffer to a final protein concentration of 100-200 µ g/well .
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Choose a single concentration of [³H]this compound, typically at or below its Kd value (e.g., 0.5 nM), to achieve a good specific binding signal.[6]
-
Set up the assay in a 96-well plate in triplicate.
-
Total Binding: 50 µL of diluted membranes, 50 µL of Assay Buffer, and 50 µL of the fixed concentration of [³H]this compound.
-
Non-specific Binding: 50 µL of diluted membranes, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 50 µL of the fixed concentration of [³H]this compound.
-
Competition: 50 µL of diluted membranes, 50 µL of the appropriate dilution of the test compound, and 50 µL of the fixed concentration of [³H]this compound.
-
-
Incubate the plate at 4°C for 60-90 minutes.
-
Terminate the reaction and process the samples as described in the Saturation Binding Assay protocol (steps 5-9).
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]this compound).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [³H]this compound used in the assay and Kd is the equilibrium dissociation constant of [³H]this compound determined from the saturation binding assay.[7]
-
Mandatory Visualizations
Caption: GABA-A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Logic of Competitive Binding Assay.
References
- 1. Partial chemical characterization of cyclopyrrolones ([3H] this compound) and benzodiazepines ([3H]flunitrazepam) binding site: differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic cyclopyrrolone drugs allosterically modulate the binding of [35S]t-butylbicyclophosphorothionate to the benzodiazepine/gamma-aminobutyric acid-A receptor/chloride anionophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDSP - GABA [kidbdev.med.unc.edu]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
Troubleshooting & Optimization
Technical Support Center: Suriclone Off-Target Effects in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suriclone. The information is designed to help address specific issues that may be encountered during experiments due to this compound's off-target effects and unique pharmacological profile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro binding assay with this compound is showing inconsistent or unexpected results, such as a non-sigmoidal competition curve. What could be the cause?
A1: This is a common issue when working with allosteric modulators like this compound. Unlike classical competitive ligands, this compound binds to a site on the GABA-A receptor complex that is distinct from the benzodiazepine (B76468) binding site.[1][2] This allosteric binding can result in complex interactions that manifest as unusual binding curves.
Troubleshooting Steps:
-
Re-evaluate your assay design: Standard competition binding assay protocols may not be suitable for allosteric modulators. Consider using a functional assay, such as measuring chloride ion flux or membrane potential, to assess this compound's modulatory effects.
-
Check for cooperativity effects: this compound's binding can be influenced by the presence of other ligands, including the radioligand and endogenous GABA.[3] Ensure that GABA concentrations are controlled and consistent across experiments. The binding of [3H]this compound itself is not modulated by GABA, which is a key difference from classical benzodiazepine agonists.[4]
-
Consider radioligand choice: If you are using a benzodiazepine site radioligand, the non-competitive nature of this compound's interaction can lead to a "plateau" effect in competition curves, where increasing concentrations of this compound do not lead to complete displacement.[5] Using [3H]this compound in a homologous competition assay might yield more straightforward results.[4]
-
Investigate temperature effects: The binding affinity of this compound has been shown to be temperature-dependent, with higher affinity at higher temperatures.[4] Ensure your incubation temperature is consistent and appropriate for your experimental goals.
Q2: I'm observing unexpected behavioral effects in my animal model after this compound administration, such as nausea or motor impairment, that are different from what I see with benzodiazepines. Why is this happening?
A2: While this compound shares anxiolytic properties with benzodiazepines, its distinct chemical structure and pharmacological profile can lead to a different spectrum of behavioral effects.[6] Studies in humans have shown that at higher doses, this compound can cause more nausea, clumsiness, and loss of balance compared to diazepam.[1]
Troubleshooting and Experimental Considerations:
-
Dose-response analysis: Conduct a thorough dose-response study to identify a therapeutic window for anxiolytic effects with minimal motor side effects.
-
Control for motor impairment: When assessing cognitive or anxiolytic effects, use appropriate control tests (e.g., rotarod test) to ensure that observed behavioral changes are not simply due to motor impairment.
-
Consider the route of administration and pharmacokinetics: The route of administration can influence the absorption and metabolism of this compound, potentially affecting its side-effect profile. Plasma concentrations of this compound peak about one hour after oral administration.[7]
-
Active metabolites: this compound is metabolized into active compounds, RP35,489 and RP46,166, which are also potent inhibitors of [35S]TBPS binding.[5] These metabolites may contribute to the overall pharmacological and side-effect profile.
Q3: I am trying to investigate the potential off-target effects of this compound on other neurotransmitter systems. Where should I start?
A3: While this compound's primary target is the GABA-A receptor complex, some evidence suggests potential indirect effects on other systems. A comprehensive off-target screening panel for this compound is not publicly available. However, based on its side-effect profile and the pharmacology of other anxiolytics, the following areas are worth investigating:
-
Dopaminergic System: Some studies have shown that this compound can reduce the increase in striatal homovanillic acid (HVA) levels induced by neuroleptics, suggesting an indirect influence on dopamine (B1211576) turnover.[8]
-
Serotonergic System: Given that some anxiolytics interact with the serotonin (B10506) system, investigating potential interactions of this compound with serotonin receptors (e.g., 5-HT1A, 5-HT2A/2C) could be a reasonable line of inquiry.
-
Cardiovascular System: While clinical studies have not reported significant cardiovascular side effects at therapeutic doses, it is always prudent to monitor cardiovascular parameters (heart rate, blood pressure) in animal models, especially at higher doses, as off-target effects of drugs on the cardiovascular system are a known safety concern.[7][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental models.
Table 1: In Vitro Binding Affinities of this compound
| Radioligand | Preparation | Parameter | Value | Reference |
| [3H]this compound | Rat Hippocampus | Kd | 0.44 ± 0.03 nM | [3] |
| [3H]this compound | Rat Cerebellum | Kd | 0.53 ± 0.12 nM | [3] |
| [3H]Ro-15-1788 | Rat Brain | IC50 | ~350 pM | [4] |
| [35S]TBPS | Rat Brain | IC50 | ~3 nM | [5] |
Table 2: In Vitro Binding Affinities of this compound Metabolites
| Metabolite | Radioligand | Preparation | Parameter | Value | Reference |
| RP35,489 | [3H]Ro-15-1788 | Rat Brain | IC50 | ~1 nM | [4] |
| RP35,489 | [35S]TBPS | Rat Brain | IC50 | ~3 nM | [5] |
| RP46,166 | [35S]TBPS | Rat Brain | IC50 | ~3 nM | [5] |
Detailed Experimental Protocols
1. Representative Radioligand Competition Binding Assay for this compound
This protocol is a representative example based on general radioligand binding assay procedures and specific details from studies involving this compound. Researchers should optimize conditions for their specific experimental setup.
-
Materials:
-
[3H]this compound (or other suitable radioligand, e.g., [3H]Ro-15-1788)
-
Unlabeled this compound
-
Rat brain tissue (e.g., hippocampus or cortex)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In test tubes, combine:
-
Binding buffer
-
A fixed concentration of [3H]this compound (typically at or below its Kd value).
-
Increasing concentrations of unlabeled this compound (for competition curve).
-
For non-specific binding, add a high concentration of unlabeled this compound or another appropriate ligand.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled this compound concentration and analyze the data using non-linear regression to determine the IC50 value.
-
2. Elevated Plus Maze Protocol for Assessing Anxiolytic Effects of this compound
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Rodents (e.g., rats or mice).
-
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control at a predetermined time before testing (e.g., 30 minutes for intraperitoneal injection).
-
Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the number of entries into the closed arms using a video tracking system or manual observation.
-
Data Analysis: An anxiolytic effect is typically indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle control group.
-
Visualizations
Caption: Interaction of this compound with the GABA-A receptor complex.
Caption: Experimental workflow for the Elevated Plus Maze test.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. Comparative neurologic effects of diazepam and this compound, a cyclopyrrolone anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Anxiolytic cyclopyrrolone drugs allosterically modulate the binding of [35S]t-butylbicyclophosphorothionate to the benzodiazepine/gamma-aminobutyric acid-A receptor/chloride anionophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [bionity.com]
- 7. Pharmacokinetic and -dynamic studies with a new anxiolytic, this compound, utilizing EEG mapping and psychometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a new anxiolytic of the cyclopyrrolone family: evidence for possible interference with GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular Effects of Non-Cardiovascular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Suriclone Toxicity and Adverse Effects: A Technical Support Resource
This technical support center provides essential information for researchers, scientists, and drug development professionals working with suriclone. It includes frequently asked questions (FAQs), troubleshooting guides for experimental work, and detailed protocols for assessing toxicity and adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sedative and anxiolytic drug belonging to the cyclopyrrolone family.[1] Its mechanism of action involves modulating GABA-A receptors, which is similar to benzodiazepines, though its chemical structure is different.[1] this compound is considered more subtype-selective than many benzodiazepines.[1]
Q2: What are the most common adverse effects observed with this compound in clinical trials?
In clinical studies, the side effects of this compound were generally reported as few, mild, and transient.[2] A comparative study with diazepam showed that this compound's side effect profile differs, with dizziness being the primary effect, while diazepam caused more sedation. At higher doses (0.8 mg), this compound was associated with a greater incidence of nausea, clumsiness, and loss of balance compared to 10 mg of diazepam.[3]
Q3: Are there any known serious adverse effects or overdose risks with this compound?
While this compound is generally considered to have a good safety profile, overdose can lead to central nervous system depression. In cases of overdose with cyclopyrrolones like zopiclone, which is structurally related to this compound, symptoms can range from drowsiness to coma.[4] Management is typically supportive. The benzodiazepine (B76468) antagonist flumazenil (B1672878) has been reported to reverse the sedative effects of Z-drugs and could potentially be considered in cases of severe this compound overdose where the benefits outweigh the risks.[4]
Q4: How does the toxicity profile of this compound compare to benzodiazepines?
This compound exhibits a pharmacological profile similar to benzodiazepines, including sedative and anxiolytic properties, but with potentially less amnestic effects.[1] However, at higher doses, this compound (0.8 mg) has been shown to cause more significant decrements in manual tracking, balance, and walking, as well as a higher frequency of nausea, clumsiness, and loss of balance compared to diazepam (10 mg).[3] This suggests that while the general mechanism is similar, the clinical toxicity profiles can differ.
Troubleshooting Guide for Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cytotoxicity in in vitro assays | - High concentration of this compound.- Cell line sensitivity.- Solvent toxicity. | - Perform a dose-response study to determine the EC50.- Use a different cell line known to be less sensitive to GABA-A modulators.- Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells. |
| Inconsistent behavioral effects in animal models | - Animal strain variability.- Dosing and administration route.- Acclimatization and handling stress. | - Use a well-characterized animal strain for anxiety research.- Ensure accurate dosing and consistent administration (e.g., oral gavage, intraperitoneal injection).- Allow for adequate acclimatization and handle animals consistently to minimize stress. |
| Difficulty in dissolving this compound for experiments | - Poor solubility in the chosen solvent. | - this compound is soluble in DMSO.[5] For aqueous solutions, prepare a concentrated stock in DMSO and then dilute in the aqueous medium. Sonication may be required.[5] |
Quantitative Data on Adverse Effects
Table 1: Comparison of Neurologic Adverse Effects of this compound and Diazepam
| Adverse Effect | This compound (0.8 mg) | Diazepam (10 mg) | p-value |
| Nausea | More frequent | Less frequent | p = 0.02 |
| Clumsiness | More frequent | Less frequent | p = 0.02 |
| Loss of Balance | More frequent | Less frequent | p = 0.01 |
| Data from a comparative study in 54 subjects.[3] |
Experimental Protocols
In Vitro Cytotoxicity Assay Using a Human Neuronal Cell Line
Objective: To determine the cytotoxic potential of this compound on a human neuronal cell line (e.g., SH-SY5Y).
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24 or 48 hours.
-
Viability Assay (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value.
In Vivo Assessment of Anxiolytic Activity and Sedative Effects in Mice
Objective: To evaluate the anxiolytic and sedative effects of this compound using the elevated plus-maze (EPM) and open field test (OFT) in mice.
Methodology:
-
Animals: Use male C57BL/6 mice (8-10 weeks old). House them in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for at least one week of acclimatization.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.5, 1.0 mg/kg) or vehicle (e.g., saline with 5% Tween 80) via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Elevated Plus-Maze (EPM) Test (for anxiety):
-
The EPM apparatus consists of two open arms and two closed arms elevated from the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Record the time spent in and the number of entries into the open and closed arms for 5 minutes using a video tracking system.
-
Anxiolytic activity is indicated by an increase in the time spent and entries into the open arms.
-
-
Open Field Test (OFT) (for locomotor activity and sedation):
-
The OFT apparatus is a square arena with walls.
-
Place the mouse in the center of the arena.
-
Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for 10 minutes using a video tracking system.
-
A significant decrease in total distance traveled is indicative of sedative effects.
-
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.
Visualizations
Caption: this compound's mechanism of action at the GABA-A receptor.
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Caption: Workflow for in vivo anxiolytic and sedative testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a new anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative neurologic effects of diazepam and this compound, a cyclopyrrolone anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | GABA Receptor | TargetMol [targetmol.com]
Identifying and avoiding experimental artifacts with Suriclone
Welcome to the Suriclone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid potential experimental artifacts when working with this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sedative and anxiolytic drug belonging to the cyclopyrrolone family.[1][2] Its primary mechanism of action is the modulation of GABA-A receptors in the central nervous system.[1][2] Unlike benzodiazepines, which also act on these receptors, this compound does so with a different chemical structure and is more subtype-selective.[1] It enhances the effect of the inhibitory neurotransmitter GABA, leading to its sedative and anxiolytic properties.
Q2: How does this compound's interaction with the GABA-A receptor differ from that of benzodiazepines?
While both this compound and benzodiazepines bind to the GABA-A receptor complex, their interaction is not identical. Evidence suggests that cyclopyrrolones like this compound may act on sites distinct from classical benzodiazepine (B76468) binding sites or induce different conformational changes in the receptor. This can lead to differences in downstream signaling and physiological effects, which is a critical consideration when designing experiments and interpreting data. For instance, this compound's binding is not modulated by GABA in the same way as classical benzodiazepine agonists.
Q3: What are the known off-target effects of this compound?
While the primary target of this compound is the GABA-A receptor, like many small molecules, it has the potential for off-target effects. Specific, widespread off-target interactions for this compound are not extensively documented in readily available literature. However, it is a common phenomenon for small molecule drugs to interact with unintended targets, which can lead to unexpected experimental results or side effects. Researchers should consider validating key results with orthogonal assays or structurally unrelated compounds to confirm that the observed effects are due to this compound's action on GABA-A receptors.
Q4: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark place. Light and moisture can degrade the compound. It is advisable to store it in its original container and, for solutions, to prepare them fresh for each experiment or store them appropriately according to their solvent. For long-term storage, consult the manufacturer's specific recommendations.
Troubleshooting Guides
Inconsistent or Unexpected Results in In Vitro Assays
Problem: You are observing high variability or unexpected outcomes in your in vitro assays (e.g., cell viability, reporter assays).
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | - Prepare fresh solutions of this compound for each experiment. - If using stock solutions, perform a stability test to ensure the compound has not degraded under your storage conditions. - Protect this compound solutions from light and store at the recommended temperature. |
| Solubility Issues | - Ensure this compound is fully dissolved in the appropriate solvent before diluting into your assay medium. - Visually inspect for any precipitation. - Consider using a different solvent or a solubilizing agent like cyclodextrin (B1172386) if solubility is a persistent issue. |
| Assay Interference | - this compound may interfere with certain assay readouts. For example, it could have intrinsic fluorescence or absorbance at the wavelengths used in your assay. - Run a control with this compound in the assay medium without cells or your target protein to check for background signal. - If interference is suspected, consider using an orthogonal assay with a different detection method to validate your findings. |
| Off-Target Effects | - The observed effect may not be mediated by the GABA-A receptor. - Use a positive control (e.g., a known benzodiazepine) and a negative control (an inactive analogue if available). - Consider using a cell line that does not express the target GABA-A receptor subtype to see if the effect persists. |
| Cytotoxicity | - At higher concentrations, this compound may induce cytotoxicity, confounding the results of functional assays. - Perform a dose-response cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. |
Artifacts in Electrophysiology Experiments
Problem: You are recording from neurons or cells expressing GABA-A receptors and observe unexpected or inconsistent responses to this compound application.
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration at the Receptor | - Ensure accurate and fresh dilutions of this compound. - Verify the perfusion system is working correctly and delivering the drug to the cells efficiently. - Consider the possibility of the compound adsorbing to the tubing of your perfusion system. |
| Receptor Desensitization | - Prolonged exposure to GABA-A receptor modulators can lead to receptor desensitization, resulting in a diminished response over time. - Apply this compound for shorter durations and ensure adequate washout periods between applications. |
| Modulation of Different GABA-A Receptor Subtypes | - The effect of this compound can vary depending on the subunit composition of the GABA-A receptors in your preparation. This compound is known to be more subtype-selective than many benzodiazepines. - Characterize the GABA-A receptor subtypes present in your experimental system if possible. - Compare the effects of this compound to a non-selective GABA-A modulator to understand the contribution of specific subtypes. |
| Indirect Network Effects (in slice preparations) | - In brain slices, the observed effect of this compound on a particular neuron may be an indirect consequence of its action on other neurons in the network. - To isolate the direct effect, consider using pharmacological blockers for other neurotransmitter systems or recording from isolated cells. |
Issues with Radioligand Binding Assays
Problem: You are performing radioligand binding assays for the GABA-A receptor and are getting high non-specific binding or inconsistent results with this compound.
| Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | - Optimize the concentration of the radioligand and the amount of membrane protein used in the assay. - Ensure proper washing of the filters to remove unbound radioligand. - Pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can help reduce binding of the radioligand to the filter itself. |
| Endogenous GABA Contamination | - Residual GABA in brain membrane preparations can interfere with the binding of ligands to the GABA-A receptor. - Thoroughly wash the membrane preparations to remove endogenous GABA. |
| Incorrect Assay Conditions | - Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium. - The composition of the assay buffer, including the presence of specific ions, can significantly impact binding. Ensure your buffer conditions are appropriate for GABA-A receptor binding assays. |
| Radioligand Degradation | - Ensure the radioligand has not degraded. Use a fresh batch or verify the purity of your current stock. |
Visualizing Experimental Workflows and Pathways
To aid in understanding the experimental context and potential areas for troubleshooting, the following diagrams illustrate key concepts.
Caption: Signaling pathway of this compound's modulatory action on the GABA-A receptor.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
Suriclone Interference in Biochemical Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with suriclone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sedative and anxiolytic drug belonging to the cyclopyrrolone family. Its chemical structure is distinct from benzodiazepines, but it shares a similar pharmacological profile.[1] The primary mechanism of action for this compound is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] By binding to a site on the receptor complex, this compound enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in its sedative and anxiolytic effects.[2][3]
Q2: Does this compound show selectivity for different GABA-A receptor subtypes?
A2: The subtype selectivity of this compound is not definitively established and reports in the literature are conflicting. Some early evidence suggested that this compound is more subtype-selective than most benzodiazepines.[1][2] However, other studies have indicated that cyclopyrrolones, including this compound, do not display significant selectivity between Type I (α1-containing) and Type II (α2, α3, α5-containing) benzodiazepine (B76468) receptors. This lack of clear selectivity is an important consideration when designing experiments to probe the function of specific GABA-A receptor subtypes.
Q3: Could this compound be a Pan-Assay Interference Compound (PAIN)?
A3: Currently, there is no direct evidence in the scientific literature to classify this compound as a Pan-Assay Interference Compound (PAIN). PAINS are compounds that tend to give false-positive results in high-throughput screens due to nonspecific activity.[4] Common mechanisms of PAINS include chemical reactivity, redox activity, aggregation, and fluorescence interference.[2][5] While this compound's chemical structure does not contain obvious PAINS-associated motifs, it is always good practice to consider potential assay artifacts. If you observe activity in multiple, unrelated assays, it may be prudent to perform counter-screens to rule out nonspecific interference.
Troubleshooting Guides
Radioligand Binding Assays
Q4: I am performing a [3H]flumazenil competition binding assay and my results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results in radioligand binding assays can stem from several factors. Here are some common issues and troubleshooting steps:
-
High Non-Specific Binding (NSB): This can mask the specific binding signal.
-
Solution: Reduce the concentration of the radioligand ([3H]flumazenil). A good starting point is at or below its Kd value. Also, ensure the radiochemical purity of your ligand is high (>90%). Consider reducing the amount of membrane protein in the assay (a typical range is 100-500 µg).[1] Pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can also help reduce binding to the filter itself.[1]
-
-
Assay Not Reaching Equilibrium: If the incubation time is too short, the binding may not have reached a steady state.
-
Solution: Optimize the incubation time. While shorter incubation can sometimes reduce NSB, it's crucial to ensure equilibrium is achieved for specific binding.[1]
-
-
Incorrect Buffer Composition: The ions and additives in your buffer can significantly impact binding.
-
Solution: Ensure your buffer composition is appropriate for the GABA-A receptor. Some studies have noted that unlike classical benzodiazepines, this compound binding is not modulated by GABA or chloride ions, which could be a point of investigation in your assay conditions.
-
Q5: My dose-response curve for this compound in a competition binding assay has a very steep or shallow slope (Hill slope not equal to 1.0). What does this indicate?
A5: A Hill slope deviating significantly from 1.0 in a competition binding assay can suggest complex binding behavior.
-
Hill Slope > 1.0: This may indicate positive cooperativity, where the binding of one this compound molecule enhances the binding of others. Some reports have shown that this compound can display Hill coefficients of approximately 2.0 in certain binding assays.
-
Hill Slope < 1.0: This could suggest multiple binding sites with different affinities for this compound, or the presence of an interfering substance. It could also indicate that the radioligand and the competitor are not binding in a mutually exclusive manner.
It has been proposed that this compound binds to a novel site on the GABA-A receptor complex that is allosterically linked to the benzodiazepine binding site. This could contribute to complex binding kinetics.
Functional Assays (e.g., Chloride Flux)
Q6: I am using a fluorescence-based chloride flux assay and I'm seeing a high background signal when I apply this compound. What could be the problem?
A6: High background in fluorescence-based assays can be a significant issue. Here are some potential causes related to the compound and the assay itself:
-
Autofluorescence of this compound: Although not documented, it's possible that this compound itself is fluorescent at the excitation and emission wavelengths of your assay.
-
Solution: Run a control experiment with this compound in the assay buffer without cells to check for autofluorescence. If it is fluorescent, you may need to switch to a different fluorescent dye with a non-overlapping spectrum or use an alternative assay format (e.g., radiolabeled 36Cl- influx).
-
-
Light Scattering: If this compound precipitates out of solution at the concentrations used, it can cause light scattering, leading to an artificially high fluorescence signal.
-
Solution: Check the solubility of this compound in your assay buffer. You may need to adjust the vehicle (e.g., DMSO concentration) or lower the final concentration of this compound. Visually inspect the wells for any signs of precipitation.
-
-
Interference with the Fluorescent Dye: Some compounds can directly interact with and quench or enhance the fluorescence of the indicator dye.
-
Solution: Perform a control experiment with the fluorescent dye and this compound in a cell-free system to see if there is any direct interaction.
-
Q7: There is a discrepancy between my binding affinity (Ki) and functional potency (EC50) data for this compound. Why might this be?
A7: It is not uncommon for the binding affinity and functional potency of a compound to differ. This can be due to several factors:
-
Receptor Reserve: In a functional assay, a maximal response may be achieved when only a fraction of the receptors are occupied. This would result in an EC50 value that is lower (more potent) than the Ki value.
-
Allosteric Modulation: this compound is a positive allosteric modulator. Its functional effect is dependent on the concentration of GABA present in the assay.
-
Solution: Ensure you are using a consistent and appropriate concentration of GABA in your functional assays. The apparent potency of this compound will shift depending on the GABA concentration.
-
-
Assay Conditions: Differences in buffer composition, temperature, and cell/membrane preparation between the binding and functional assays can lead to discrepancies.
-
Solution: Try to align the conditions of your binding and functional assays as closely as possible.
-
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity | |||
| IC50 ([3H]flumazenil binding) | 1.1 nM | Mouse cerebral cortical membranes | [6] |
| Functional Potency | |||
| GABA potentiation | Markedly increases muscimol-stimulated 36Cl- uptake | Mouse cerebral cortical membranes | [6] |
Experimental Protocols
Key Experiment 1: [3H]Flumazenil Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Tissue: Rat or mouse brain cortical membranes
-
Radioligand: [3H]Flumazenil (specific activity ~80 Ci/mmol)
-
Unlabeled displacer for non-specific binding (NSB): Diazepam or Flunitrazepam (10 µM final concentration)
-
Test compound: this compound (various concentrations)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus and scintillation counter
Methodology:
-
Membrane Preparation: Homogenize brain cortices in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 1 mg/mL.
-
Assay Setup: In test tubes, combine:
-
Assay buffer
-
[3H]Flumazenil (final concentration ~1 nM)
-
Either vehicle (for total binding), unlabeled displacer (for NSB), or varying concentrations of this compound.
-
Add membrane preparation (50-100 µg of protein) to initiate the binding reaction. The final assay volume is typically 250-500 µL.
-
-
Incubation: Incubate the tubes at 4°C for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Key Experiment 2: Fluorescence-Based Chloride Flux Assay
Objective: To measure the functional potentiation of GABA-A receptors by this compound.
Materials:
-
Cell line stably expressing GABA-A receptors (e.g., HEK293 or CHO cells)
-
Chloride-sensitive fluorescent dye (e.g., MQAE)
-
Assay Buffer (low chloride): e.g., 140 mM Na-gluconate, 5 mM K-gluconate, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4
-
Stimulation Buffer (high chloride): e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4
-
GABA
-
This compound
-
Fluorescence plate reader
Methodology:
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Wash the cells with low-chloride assay buffer. Load the cells with the chloride-sensitive dye (e.g., 5-10 mM MQAE) in assay buffer for 60-90 minutes at 37°C.
-
Washing: Wash the cells multiple times with low-chloride assay buffer to remove extracellular dye.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-15 minutes.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Stimulation: Add a solution of GABA (at a concentration that elicits a submaximal response, e.g., EC20) in high-chloride stimulation buffer. This will cause an influx of chloride and quenching of the intracellular dye's fluorescence.
-
Data Acquisition: Continuously record the fluorescence signal for a set period after the addition of GABA.
-
Data Analysis:
-
Calculate the rate of fluorescence quench or the change in fluorescence from the baseline.
-
Plot the response against the log concentration of this compound.
-
Determine the EC50 value for this compound's potentiation of the GABA response using non-linear regression.
-
Visualizations
Caption: GABA-A receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. youtube.com [youtube.com]
- 4. The effect of cyclopyrrolones on GABAA receptor function is different from that of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suriclone Concentration for In Vitro Studies
Frequently Asked Questions (FAQs)
Q1: What is Suriclone and what is its primary mechanism of action?
This compound is a cyclopyrrolone derivative that acts as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[1][2][3][4] Unlike benzodiazepines, which also bind to the GABA-A receptor, this compound interacts with a distinct allosteric site.[4] This modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This ultimately results in sedative and anxiolytic effects.
Q2: What are the recommended starting concentrations for this compound in in vitro functional assays?
While the half-maximal inhibitory concentration (IC50) for this compound binding to the GABA-A receptor is in the low nanomolar to picomolar range, the effective concentration for functional assays will vary depending on the cell type, assay endpoint, and specific experimental conditions. Based on available literature, a good starting point for most in vitro functional assays, such as cell viability or electrophysiology, is in the range of 1 nM to 100 nM . It is recommended to perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) and extending to a higher concentration (e.g., 1 µM) to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
This compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound ≈ 478.0 g/mol ), you would need 0.478 mg of this compound.
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected vial.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Important Note: The final concentration of DMSO in your cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Cell Culture Medium | 1. High final concentration of this compound exceeding its aqueous solubility. 2. Rapid dilution of the DMSO stock in the aqueous medium. 3. Low temperature of the cell culture medium. | 1. Perform a solubility test to determine the maximum soluble concentration in your specific medium. Consider lowering the final working concentration. 2. Prepare an intermediate dilution of the DMSO stock in pre-warmed (37°C) medium before adding it to the final culture volume. Add the this compound solution dropwise while gently swirling the medium. 3. Always use pre-warmed (37°C) cell culture medium when preparing your final dilutions. |
| Inconsistent or Noisy Electrophysiology Recordings | 1. Instability of the patch clamp recording. 2. Fluctuation in this compound concentration due to adsorption to tubing. 3. Degradation of this compound in the recording solution. | 1. Ensure a stable giga-seal and monitor access resistance throughout the recording. 2. Pre-perfuse the recording chamber and tubing with the this compound-containing solution to saturate non-specific binding sites. 3. Prepare fresh this compound solutions for each experiment. Protect the solution from light. |
| High Background or Inconsistent Results in Cell Viability Assays (e.g., MTT) | 1. Interference of this compound with the assay chemistry. 2. Contamination of cell cultures. 3. Uneven cell seeding. | 1. Run a cell-free control with this compound at the highest concentration to check for direct reduction of the MTT reagent. 2. Regularly test for mycoplasma and other microbial contaminants. 3. Ensure a single-cell suspension before seeding and use appropriate techniques for even cell distribution in the wells. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent or suspension cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. A typical concentration range to test would be 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general procedure to investigate the effect of this compound on GABA-A receptor-mediated currents.
Materials:
-
Cells expressing GABA-A receptors (e.g., primary neurons or a stable cell line)
-
External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4)
-
Internal pipette solution (e.g., containing KCl or CsCl, MgCl2, EGTA, HEPES, and ATP, pH 7.2)
-
GABA solution
-
This compound stock solution
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Preparation: Prepare the cells for recording on the stage of the microscope.
-
Establish Whole-Cell Configuration: Form a giga-ohm seal between the patch pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential of -60 mV and record baseline currents.
-
GABA Application: Apply a known concentration of GABA (e.g., 1-10 µM) to elicit an inward chloride current. Record the peak amplitude and kinetics of the GABA-evoked current.
-
This compound Application:
-
Co-apply this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) with the same concentration of GABA.
-
Alternatively, pre-incubate the cell with this compound for a few minutes before applying GABA.
-
-
Data Recording: Record the GABA-evoked currents in the presence of this compound.
-
Data Analysis: Measure the potentiation of the GABA-evoked current by this compound. This can be quantified as the percentage increase in the peak current amplitude compared to the current evoked by GABA alone. Construct a dose-response curve to determine the EC50 (half-maximal effective concentration) of this compound.
Data Presentation
Table 1: Hypothetical Dose-Dependent Effect of this compound on Neuronal Cell Viability (MTT Assay)
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 95 ± 5.5 |
| 100 | 85 ± 6.1 |
| 1000 | 60 ± 7.3 |
Table 2: Hypothetical Potentiation of GABA-Evoked Currents by this compound in Whole-Cell Patch-Clamp Recordings
| This compound Concentration (nM) | GABA-Evoked Current Amplitude (pA) (Mean ± SD) | % Potentiation |
| 0 (GABA alone) | 250 ± 30 | 0 |
| 1 | 375 ± 45 | 50 |
| 10 | 625 ± 60 | 150 |
| 100 | 875 ± 85 | 250 |
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
Activation of the GABA-A receptor by GABA, potentiated by this compound, leads to an influx of chloride ions. In certain developmental stages or specific neuronal types, this can lead to depolarization and a subsequent influx of calcium (Ca2+) through voltage-gated calcium channels. This increase in intracellular Ca2+ can activate downstream signaling cascades, including Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which can in turn phosphorylate the GABA-A receptor, modulating its function.
Experimental Workflow for Determining Optimal this compound Concentration
Troubleshooting Logic for Compound Precipitation
References
- 1. CaMKII phosphorylation of the GABA(A) receptor: receptor subtype- and synapse-specific modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Synaptic GABAA Receptor Function by PKA and PKC in Adult Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. adl.usm.my [adl.usm.my]
Side effects of Suriclone at higher dosages in clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suriclone, particularly concerning the side effects observed at higher dosages in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the established therapeutic dose range for this compound in clinical trials for anxiety?
Based on dose-ranging studies, this compound has been found to be an effective anxiolytic at a daily dose range of 1.2 mg to 3.6 mg.[1]
Q2: What are the most commonly reported side effects of this compound at therapeutic dosages?
At therapeutic doses (e.g., a mean dose of 2 mg/day), the most predominantly reported side effect is dizziness.[2] Generally, at doses within the 1.2 mg to 3.6 mg per day range, side effects have been characterized as few, mild, and transient.[1]
Q3: How does the side effect profile of this compound compare to benzodiazepines like Diazepam?
In comparative studies, this compound and Diazepam have demonstrated different side effect profiles. This compound is more commonly associated with dizziness, whereas Diazepam is more likely to cause sedation.[2]
Q4: Are there specific side effects that become more prominent at higher dosages of this compound?
Yes, higher single doses of this compound have been associated with a distinct and more pronounced side effect profile. For instance, a single dose of 0.8 mg has been reported to cause a significant increase in nausea, clumsiness, and loss of balance compared to lower doses or placebo. Other effects noted at this higher dosage include vomiting, unusual ocular movements, and difficulty walking.
Q5: What is the mechanism of action of this compound?
This compound is a cyclopyrrolone derivative that acts as a positive allosteric modulator of the GABA-A receptor.[3] Although it is not a benzodiazepine, it binds to a site on the GABA-A receptor complex, enhancing the inhibitory effects of the neurotransmitter GABA. This leads to a hyperpolarization of the neuron, making it less likely to fire and thus producing anxiolytic and sedative effects.
Troubleshooting Guide for Unexpected Adverse Events
This guide is intended to help researchers troubleshoot and manage unexpected adverse events (AEs) or a higher than anticipated incidence of side effects during clinical trials with this compound, especially when exploring higher dosage regimens.
| Observed Issue | Potential Cause | Recommended Action |
| High incidence of dizziness, even at lower to moderate doses. | Subject-specific sensitivity; interaction with other medications; incorrect dosage administration. | Review subject's concomitant medications for potential interactions. Verify dosage and administration protocol. Consider subject-specific dose titration. |
| Reports of significant motor impairment (clumsiness, loss of balance, difficulty walking) at doses below 0.8 mg. | Individual variability in drug metabolism; underlying neurological conditions. | Conduct a thorough neurological assessment of the affected subjects. Collect pharmacokinetic data to assess for altered drug metabolism. |
| Gastrointestinal issues (nausea, vomiting) at the onset of treatment. | Initial response to the medication. | Administer this compound with food to potentially mitigate gastrointestinal upset. If symptoms persist, consider a dose reduction or temporary discontinuation. |
| Subjects reporting unusual ocular movements. | A specific, though less common, side effect of higher-dose this compound. | Document the specific nature of the ocular effects. A neurological or ophthalmological consultation may be warranted to rule out other causes. |
| Higher than expected sedation. | While less sedating than diazepam, individual responses can vary. Potential interaction with other CNS depressants. | Screen for concurrent use of other sedating medications or substances (e.g., alcohol). Evaluate the timing of dosage administration. |
Data on Side Effects of this compound at Higher Dosages
The following tables summarize the quantitative data on the side effects of this compound from clinical trials, with a focus on higher dosages.
Table 1: Dose-Dependent Neurological Side Effects of a Single Dose of this compound
| Side Effect | This compound 0.8 mg | Diazepam 10 mg | Placebo |
| Nausea | Significantly Higher | Lower Incidence | Minimal |
| Clumsiness | Significantly Higher | Lower Incidence | Minimal |
| Loss of Balance | Significantly Higher | Lower Incidence | Minimal |
| Vomiting | Present | Not Reported | Not Reported |
| Unusual Ocular Movement | Present | Not Reported | Not Reported |
| Difficulty Walking | Present | Not Reported | Not Reported |
Note: This table is a qualitative summary based on a study that reported statistically significant differences for nausea, clumsiness, and loss of balance at the 0.8 mg dose of this compound compared to 10 mg of diazepam. The study did not provide specific incidence percentages.
Table 2: General Side Effect Profile of this compound in a Dose-Ranging Study
| Dosage Range (per day) | Common Side Effects | Severity |
| 1.2 mg - 3.6 mg | Dizziness | Mild and Transient |
Experimental Protocols
Protocol: Double-Blind, Placebo-Controlled, Crossover Study for Anxiolytic Efficacy and Safety
This protocol outlines a typical design for a clinical trial evaluating the efficacy and safety of this compound in patients with generalized anxiety disorder.
-
Subject Recruitment:
-
Enroll adult subjects with a confirmed diagnosis of Generalized Anxiety Disorder (GAD) according to DSM-V criteria.
-
Exclusion criteria: history of substance abuse, concomitant use of other psychotropic medications, significant medical conditions.
-
-
Study Design:
-
A randomized, double-blind, placebo-controlled, crossover design.
-
Subjects are randomly assigned to one of two treatment sequences:
-
Sequence A: this compound followed by Placebo.
-
Sequence B: Placebo followed by this compound.
-
-
Each treatment period lasts for 4-6 weeks, separated by a washout period of 1-2 weeks.
-
-
Dosage and Administration:
-
This compound is administered orally at a starting dose of 0.6 mg/day, with the possibility of titration up to 3.6 mg/day based on clinical response and tolerability.
-
Placebo capsules identical in appearance to this compound are administered on the same schedule.
-
-
Assessments:
-
Efficacy: Hamilton Anxiety Rating Scale (HAM-A), Clinical Global Impression (CGI) scale.
-
Safety: Spontaneous reporting of adverse events, vital signs, and laboratory tests (hematology, clinical chemistry, urinalysis). Assessments are conducted at baseline and at regular intervals throughout the study.
-
-
Data Analysis:
-
The primary efficacy endpoint is the change from baseline in the HAM-A total score.
-
Safety data is analyzed by calculating the incidence of adverse events for each treatment group.
-
Visualizations
Signaling Pathway of this compound
References
Suriclone vs. Diazepam: A Technical Support Guide to Side Effect Profile Differences
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comparative analysis of the side effect profiles of suriclone and diazepam, designed to assist researchers in their experimental design and interpretation. The information is presented in a question-and-answer format, supplemented with quantitative data, experimental methodologies, and pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences in the side effect profiles of this compound and diazepam observed in clinical trials?
A1: Clinical studies have consistently demonstrated a differentiation in the primary side effect profiles of this compound and diazepam. Diazepam, a classic benzodiazepine, is more frequently associated with sedative effects, such as drowsiness and fatigue. In contrast, this compound, a cyclopyrrolone, is more likely to induce dizziness.[1][2] One study specifically highlighted that in the treatment of neurotic anxiety, this compound's main side effect was dizziness, while diazepam predominantly caused sedation.[1] Another comparative study in generalized anxiety disorder found that the incidence of adverse events, particularly drowsiness, was significantly higher with diazepam than with this compound.[2]
Q2: Are there any dose-dependent differences in the side effects of this compound compared to diazepam?
A2: Yes, dose-dependent effects have been observed, particularly with this compound. A study comparing the neurologic effects of single doses of this compound (0.2, 0.4, 0.6, or 0.8 mg) with diazepam (10 mg) and placebo found that this compound at 0.2 mg was indistinguishable from placebo. The 0.4 mg and 0.6 mg doses of this compound did not differ significantly from 10 mg of diazepam in terms of neurologic side effects. However, the highest dose of this compound, 0.8 mg, resulted in a significantly greater decrement in manual tracking, balance, and walking stability compared to 10 mg of diazepam.[3] Furthermore, the 0.8 mg dose of this compound was more frequently associated with nausea, clumsiness, and loss of balance than the 10 mg dose of diazepam.
Q3: What is the mechanistic basis for the differing side effect profiles of this compound and diazepam?
A3: Both this compound and diazepam exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, it is hypothesized that they do not interact with the receptor in an identical manner. While both are positive allosteric modulators, evidence suggests that this compound and benzodiazepines may bind to distinct sites or induce different allosteric conformations of the GABA-A receptor. This difference in interaction at the molecular level is thought to be the underlying reason for their distinct side effect profiles.
Quantitative Data Summary
The following tables summarize the available quantitative data from comparative clinical trials. It is important to note that obtaining detailed, side-by-side percentage breakdowns of all side effects from publicly available literature is challenging. The data presented here is based on the findings of a study comparing the neurologic effects of single doses of this compound and diazepam.
Table 1: Incidence of Key Neurologic Side Effects at High Doses
| Side Effect | This compound (0.8 mg) | Diazepam (10 mg) | p-value |
| Nausea | More Frequent | Less Frequent | p = 0.02 |
| Clumsiness | More Frequent | Less Frequent | p = 0.02 |
| Loss of Balance | More Frequent | Less Frequent | p = 0.01 |
Data extracted from a study comparing single doses in 54 subjects.
Experimental Protocols
Detailed experimental protocols from the cited studies are not fully available in the public domain. However, based on the abstracts, the following provides an overview of the methodologies used in key comparative trials.
Methodology Overview: Double-Blind, Cross-Over Study in Neurotic Anxiety
-
Study Design: A double-blind, cross-over trial.
-
Participants: 33 out-patients diagnosed with neurotic anxiety.
-
Treatment Arms:
-
This compound (mean dose of 2 mg/day)
-
Diazepam (25 mg/day)
-
-
Duration: Two 6-week treatment periods.
-
Assessments: Efficacy and side effects were evaluated. The specific scales used for side effect assessment are not detailed in the abstract.
Methodology Overview: Randomized, Controlled Trial in Generalized Anxiety Disorder
-
Study Design: A randomized, controlled trial with six parallel groups.
-
Participants: 54-59 outpatients per group with a diagnosis of generalized anxiety disorder (DSM III-R).
-
Treatment Arms:
-
This compound (0.1, 0.2, 0.3, and 0.4 mg tid)
-
Diazepam (5 mg tid)
-
Placebo
-
-
Duration: A 1-week placebo run-in period followed by 4 weeks of treatment.
-
Assessments:
-
Hamilton Anxiety Scale
-
Clinical Global Impressions
-
Adverse events were recorded.
-
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
Both this compound and diazepam enhance the effect of GABA on the GABA-A receptor, which is a ligand-gated ion channel. The binding of these drugs to the receptor complex increases the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. This mechanism underlies their anxiolytic and sedative effects.
References
- 1. This compound and diazepam in the treatment of neurotic anxiety. A double-blind cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled comparison of the efficacy and safety of four doses of this compound, diazepam, and placebo in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative neurologic effects of diazepam and this compound, a cyclopyrrolone anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Suriclone-Induced Dizziness
This guide provides researchers, scientists, and drug development professionals with comprehensive information and protocols for managing dizziness as a side effect during experiments involving Suriclone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a sedative and anxiolytic drug belonging to the cyclopyrrolone family. Its mechanism of action involves modulating GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This modulation enhances the effect of GABA, leading to a decrease in neuronal excitability and producing sedative and anxiolytic effects.[1][2] Although its pharmacological profile is similar to benzodiazepines, this compound is more subtype-selective in its action on GABA-A receptors.[1][2]
Q2: Is dizziness a common side effect of this compound?
Yes, dizziness is a recognized side effect of this compound. Clinical studies have shown that this compound can produce dizziness, and in some cases, it is the main side effect distinguishing it from other anxiolytics like diazepam, which tends to cause more sedation.[3] At higher doses, this compound has been observed to cause a significant loss of balance.
Q3: What is the likely mechanism behind this compound-induced dizziness?
The exact mechanism is not fully elucidated, but it is believed to be related to its modulation of GABA-A receptors in brain regions responsible for maintaining balance and spatial orientation, such as the cerebellum and vestibular nuclei. By enhancing inhibitory signaling in these areas, this compound may disrupt the normal processing of sensory information required for equilibrium, leading to sensations of dizziness and loss of balance.
Q4: Can dizziness from this compound be predicted or prevented?
While it is difficult to predict with certainty which individuals will experience dizziness, a careful dose-escalation strategy during experimental protocols can help identify the dose at which this side effect emerges for a particular subject. Starting with a low dose and gradually increasing it allows for monitoring of adverse effects before they become severe. Additionally, subjects with a history of vestibular disorders or sensitivity to other CNS depressants may be at a higher risk.
Q5: How can we quantitatively assess dizziness in our study participants?
Several validated patient-reported outcome (PRO) measures can be used to quantify the subjective experience of dizziness. These include:
-
Dizziness Handicap Inventory (DHI): A 25-item questionnaire assessing the functional, emotional, and physical impact of dizziness.
-
Vertigo Symptom Scale (VSS): Measures the frequency and severity of vertigo-related symptoms.
-
Visual Analog Scale (VAS) for Dizziness: A simple scale where participants rate the intensity of their dizziness from "no dizziness" to "the worst possible dizziness."
Objective measures can include assessments of postural stability and balance.
Troubleshooting Guide: Managing Dizziness During Experiments
This guide provides a step-by-step approach for researchers to manage participants who experience dizziness during a this compound trial.
Immediate Response to an Acute Episode of Dizziness
| Step | Action | Rationale |
| 1. Ensure Patient Safety | Have the participant immediately sit or lie down in a comfortable and safe position. Remove any potential hazards from the immediate vicinity. | To prevent falls and injuries that could result from a loss of balance. |
| 2. Assess Severity | Use a Visual Analog Scale (VAS) for a quick assessment of dizziness severity. Ask about other symptoms like nausea, vomiting, or changes in vision or hearing. | To gauge the intensity of the adverse event and determine the need for further intervention. |
| 3. Monitor Vital Signs | Check the participant's blood pressure, heart rate, and respiratory rate. | To rule out other potential causes of dizziness, such as orthostatic hypotension. |
| 4. Provide Supportive Care | Offer a glass of water. A cool, quiet, and dimly lit room can help reduce sensory input that might exacerbate dizziness. | To alleviate discomfort and promote recovery. |
| 5. Document the Event | Record the time of onset, duration, severity, and any accompanying symptoms in the participant's case report form (CRF). | For accurate adverse event reporting and data analysis. |
| 6. Determine Need for Further Action | If dizziness is severe, prolonged, or accompanied by other concerning symptoms, consider pausing the experiment for that participant and consulting with the study physician. | To ensure the participant's well-being and determine if a dose adjustment or discontinuation is necessary. |
Quantitative Data on this compound-Induced Loss of Balance
A double-blind, single-dose, randomized study compared the neurologic effects of this compound to diazepam and placebo. The incidence of "loss of balance" was recorded and is summarized in the table below.
| Treatment Group | Number of Subjects | Incidence of Loss of Balance | p-value (vs. Diazepam 10 mg) |
| Placebo | Not specified | Not specified | Not specified |
| This compound 0.2 mg | 54 (total subjects) | Did not differ from placebo | Not specified |
| This compound 0.4 mg | 54 (total subjects) | Did not differ from diazepam 10 mg | Not significant |
| This compound 0.6 mg | 54 (total subjects) | Did not differ from diazepam 10 mg | Not significant |
| This compound 0.8 mg | 54 (total subjects) | More frequent than diazepam 10 mg | p = 0.01 |
| Diazepam 10 mg | 54 (total subjects) | Less frequent than this compound 0.8 mg | p = 0.01 |
Data adapted from a comparative study on the neurologic effects of diazepam and this compound.
Experimental Protocols
Protocol for Assessing this compound-Induced Dizziness
Objective: To systematically assess and quantify the incidence, severity, and impact of dizziness as a side effect of this compound in a clinical research setting.
Methodology:
-
Baseline Assessment:
-
Administer the Dizziness Handicap Inventory (DHI) to assess any pre-existing dizziness-related handicap.
-
Conduct baseline postural stability testing using a force platform (e.g., Romberg test).
-
Perform a baseline assessment of vestibular function using Videonystagmography (VNG) if clinically indicated and feasible within the study protocol.
-
-
Dosing and Monitoring:
-
Employ a dose-escalation design, starting with the lowest planned dose of this compound.
-
At predefined time points post-dose (e.g., 30, 60, 90, and 120 minutes), administer a Visual Analog Scale (VAS) for dizziness to assess acute symptoms.
-
At each study visit, systematically inquire about the occurrence of dizziness since the last visit using a structured questionnaire.
-
-
Endpoint Assessment:
-
At the end of the treatment period, re-administer the DHI to assess any change from baseline.
-
Repeat postural stability testing to objectively measure any changes in balance.
-
-
Adverse Event Reporting:
-
All instances of dizziness should be recorded as adverse events, detailing the onset, duration, severity, and any action taken.
-
Severe or persistent dizziness should be reported to the study physician and the institutional review board (IRB) according to the study's safety monitoring plan.
-
Visualizations
References
- 1. A systematic review of patient-reported outcome measures in clinical vestibular research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mean Vertigo Score (MVS) Outcome Scale and Its Use in Clinical Research for Quantifying Vestibular Disorders [frontiersin.org]
- 3. This compound and diazepam in the treatment of neurotic anxiety. A double-blind cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Suriclone and Zopiclone: Efficacy and Binding Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suriclone and zopiclone (B121070), both members of the cyclopyrrolone class of compounds, are non-benzodiazepine drugs that modulate the γ-aminobutyric acid type A (GABA-A) receptor. Despite their structural similarities and shared molecular target, they exhibit distinct clinical profiles. Zopiclone is primarily utilized as a hypnotic agent for the treatment of insomnia, while this compound has been developed as an anxiolytic. This guide provides a detailed comparison of their efficacy and binding properties, supported by experimental data, to elucidate their pharmacological differences.
Binding Properties of this compound and Zopiclone
Both this compound and zopiclone exert their effects by binding to the benzodiazepine (B76468) site on the GABA-A receptor complex. However, their binding affinities and subtype selectivities show notable differences. While comprehensive data for this compound across various subtypes is limited, available information suggests it is a highly potent ligand. Zopiclone, primarily through its active (S)-enantiomer eszopiclone (B1671324), demonstrates a broader affinity for several alpha-subunit-containing GABA-A receptors.
Table 1: Comparative Binding Affinities (Ki) of this compound and Zopiclone at GABA-A Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | Non-selective | ~0.35 (IC50) | [1] |
| Non-selective | 1.1 (IC50) | [1] | |
| Zopiclone (data from Eszopiclone) | α1β2γ2 | 50.1 ± 10.1 | [2] |
| α2β2γ2 | 114 ± 40.8 | [2] | |
| α3β2γ2 | 162 ± 29.5 | [2] | |
| α5β2γ2 | 102 ± 17.9 | [2] |
Note: Data for zopiclone is represented by its active enantiomer, eszopiclone. IC50 values for this compound indicate the concentration required to inhibit 50% of radioligand binding and are a measure of potency.
Comparative Efficacy
The differing binding profiles of this compound and zopiclone are reflected in their distinct pharmacological effects. Zopiclone is an effective hypnotic, while this compound primarily demonstrates anxiolytic properties.
Hypnotic Efficacy
Clinical trials have established the efficacy of zopiclone in treating insomnia. In a comparative study, zopiclone was found to be slightly superior to nitrazepam but less effective than flurazepam and flunitrazepam in a pre-operative setting[3]. Another study comparing zopiclone to triazolam found both to be effective in increasing sleep duration, reducing nocturnal awakenings, and shortening sleep latency, with zopiclone showing a slight advantage in the patient's condition upon awakening[4].
Anxiolytic Efficacy
Table 2: Summary of Comparative Efficacy
| Feature | This compound | Zopiclone |
| Primary Clinical Use | Anxiolytic | Hypnotic |
| Anxiety | Effective in generalized anxiety disorder[1]. | Showed some anxiolytic effect pre-operatively, but less than benzodiazepines[3]. |
| Insomnia | Not its primary indication. | Effective in increasing total sleep time and efficiency[4]. |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the binding and functional properties of compounds like this compound and zopiclone.
Radioligand Displacement Assay for Binding Affinity
This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.
1. Membrane Preparation:
-
Whole brains (excluding cerebellum) from male Wistar rats are homogenized in ice-cold Na-K phosphate (B84403) buffer (pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed multiple times by resuspension and centrifugation to remove endogenous substances.
2. Binding Assay:
-
A specific amount of membrane protein (e.g., 2 mg) is incubated with a fixed concentration of a radioligand, such as [³H]Flunitrazepam (e.g., 1 nM), in the presence of varying concentrations of the test compound (this compound or zopiclone).
-
The incubation is carried out for a set time (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM diazepam).
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Functional Modulation
This technique measures the ion flow through GABA-A receptor channels in response to GABA and the modulatory effects of test compounds.
1. Cell Preparation:
-
Human embryonic kidney (HEK293) cells are transfected with cDNAs encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, γ2).
-
Transfected cells are cultured for 24-48 hours to allow for receptor expression.
2. Electrophysiological Recording:
-
A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the membrane of a single transfected cell.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential.
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).
3. Drug Application:
-
GABA is applied to the cell to elicit a baseline chloride current.
-
The test compound (this compound or zopiclone) is co-applied with GABA to measure its effect on the GABA-induced current.
-
A range of concentrations of the test compound is used to determine its potency (EC50) and efficacy (maximal potentiation of the GABA response).
4. Data Analysis:
-
The amplitude and kinetics of the ion currents are recorded and analyzed to characterize the modulatory effects of the compound on the GABA-A receptor.
Visualizations
Signaling Pathway
Caption: GABA-A receptor signaling pathway.
Experimental Workflow
Caption: Comparative experimental workflow.
Logical Relationship Diagram
Caption: Key properties of this compound and zopiclone.
References
- 1. Differences between cyclopyrrolones (this compound and zopiclone) and benzodiazepine binding to rat hippocampus photolabelled membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of zopiclone, a novel hypnotic, and three benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 6. jcdr.net [jcdr.net]
A Comparative Analysis of Suriclone and Lorazepam in Sleep Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hypnotic effects of suriclone, a cyclopyrrolone, and lorazepam, a benzodiazepine (B76468), based on available sleep study data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the two compounds.
Executive Summary
This compound and lorazepam are both modulators of the GABA-A receptor, a key target in the central nervous system for inducing sleep. However, they belong to different chemical classes and exhibit distinct pharmacological profiles. Clinical sleep studies indicate that while both substances can improve sleep parameters, they differ in their efficacy on certain measures and their effects on sleep architecture. Lorazepam appears to have a more pronounced hypnotic effect in terms of increasing total sleep time and efficiency. Conversely, this compound may offer a better safety profile regarding next-day residual effects. Their mechanisms of action, though both centered on the GABA-A receptor, involve different binding sites and modulatory effects, which likely underlies their varied clinical profiles.
Data Presentation: Hypnotic Effects
The following table summarizes the quantitative data from a comparative sleep study involving this compound and lorazepam.
| Sleep Parameter | Placebo | This compound (0.2 mg) | This compound (0.4 mg) | Lorazepam (2 mg) |
| Total Sleep Time (TST) | - | No significant change | - | Most pronounced increase[1][2] |
| Sleep Efficiency | - | No significant change | - | Most pronounced increase[1][2] |
| Nocturnal Awakenings | - | No significant change | Decreased significantly[1] | Decreased significantly |
| Subjective Sleep Quality | - | No significant change | Improved | Improved |
| Next-day Drowsiness | - | No deterioration | No deterioration | Deteriorated |
| Next-day Reaction Time | - | No deterioration | No deterioration | Deteriorated |
Effects on Sleep Architecture
While direct comparative quantitative data on the effects of this compound and lorazepam on all sleep stages from a single study is limited, the following is a summary based on available evidence for each drug and their respective classes.
| Sleep Stage | This compound (Cyclopyrrolone) | Lorazepam (Benzodiazepine) |
| NREM Stage 1 | Likely reduced | Significantly decreased |
| NREM Stage 2 | Likely increased | Significantly increased |
| NREM Stages 3 & 4 (Slow-Wave Sleep) | Likely reduced | No significant change or reduction |
| REM Sleep | Likely reduced percentage | Significantly decreased percentage |
Experimental Protocols
The data presented is primarily derived from double-blind, placebo-controlled, crossover sleep laboratory studies. A typical experimental protocol for such a comparative study is as follows:
1. Participant Selection:
-
Healthy, young volunteers with normal sleep patterns.
-
Exclusion criteria include any history of sleep disorders, psychiatric or medical conditions, and recent use of medications that could affect sleep.
2. Study Design:
-
A randomized, double-blind, placebo-controlled crossover design is employed.
-
Each participant receives each of the study drugs (e.g., this compound 0.2 mg, this compound 0.4 mg, lorazepam 2 mg) and a placebo on different nights, separated by a washout period of at least one week.
-
The study typically includes an adaptation night to the sleep laboratory environment and a baseline night to record normal sleep patterns before the first drug administration.
3. Drug Administration:
-
Single oral doses of the study medications or placebo are administered approximately 30 minutes before bedtime.
4. Polysomnography (PSG) Recording:
-
Continuous all-night polysomnographic recordings are performed from "lights out" (e.g., 22:30 h) to "lights on" (e.g., 06:00 h).
-
Standard PSG recordings include electroencephalogram (EEG), electrooculogram (EOG), and submental electromyogram (EMG) to monitor brain waves, eye movements, and muscle tone, respectively.
-
Other monitored parameters include electrocardiogram (ECG), respiratory effort, airflow, and oxygen saturation.
5. Data Analysis:
-
Sleep stages (NREM 1-4, REM) are scored according to standardized criteria (e.g., Rechtschaffen and Kales).
-
Key sleep parameters are calculated, including total sleep time, sleep efficiency, sleep latency, wake after sleep onset, and the duration and percentage of each sleep stage.
-
Subjective measures of sleep quality and next-day functioning are assessed using questionnaires and psychometric tests.
6. Statistical Analysis:
-
Statistical comparisons are made between the effects of each active drug and placebo, as well as between the active drugs themselves.
Signaling Pathways
Both this compound and lorazepam exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel in the central nervous system. However, their interaction with the receptor complex differs.
Lorazepam , a benzodiazepine, binds to a specific site on the GABA-A receptor located at the interface of the α (alpha) and γ (gamma) subunits. This binding allosterically modulates the receptor, increasing the affinity of the neurotransmitter GABA for its binding site. The result is an increased frequency of chloride (Cl-) channel opening, leading to hyperpolarization of the neuron and a general inhibitory effect on neurotransmission.
This compound , a cyclopyrrolone, is not a classical benzodiazepine. While it also acts on the GABA-A receptor complex, evidence suggests it binds to a site that is distinct from the benzodiazepine binding site but allosterically linked to it. This interaction also enhances the effect of GABA, leading to an increase in chloride ion influx and neuronal inhibition. The subtle difference in binding sites may account for the variations in their pharmacological profiles, including the lower incidence of next-day residual effects with this compound.
Conclusion
Both this compound and lorazepam are effective in modulating sleep parameters through their action on the GABA-A receptor. Lorazepam demonstrates a more potent hypnotic effect, significantly increasing total sleep time and efficiency. However, this is accompanied by next-day residual effects such as drowsiness and impaired reaction time. This compound, particularly at a 0.4 mg dose, improves subjective sleep quality by reducing nocturnal awakenings, without the significant next-day impairment observed with lorazepam. The differences in their clinical profiles are likely attributable to their distinct interactions with the GABA-A receptor complex. For drug development professionals, this compound's profile suggests a potential for developing hypnotics with a reduced burden of next-day residual effects, a critical consideration for patient safety and functioning. Further research with more detailed polysomnographic analysis of this compound's effects on sleep architecture is warranted to fully elucidate its clinical potential.
References
Validating Suriclone's Effects on Specific GABA-A Receptor Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Suriclone's effects on specific GABA-A receptor subunits, with a focus on its performance relative to other prominent GABA-A receptor modulators, Zopiclone and Zolpidem. The information presented is supported by experimental data from peer-reviewed scientific literature, intended to assist researchers in evaluating this compound for further investigation and development.
Introduction to this compound and GABA-A Receptor Modulation
This compound is a cyclopyrrolone derivative that acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its anxiolytic properties are attributed to its ability to enhance the effect of GABA at the receptor, leading to an increase in chloride ion influx and subsequent hyperpolarization of the neuron. The diverse subunit composition of GABA-A receptors (primarily combinations of α, β, and γ subunits) results in distinct pharmacological profiles for different modulators. Understanding the specific subunit selectivity of a compound like this compound is crucial for predicting its therapeutic effects and potential side-effect profile.
Comparative Analysis of Receptor Subunit Affinity and Efficacy
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional efficacy (EC50) of this compound and its comparators, Zopiclone and Zolpidem, at various GABA-A receptor alpha subunits. It is important to note that while detailed quantitative data for Zolpidem's subunit selectivity is readily available, specific Ki and EC50 values for this compound and Zopiclone at individual alpha subunit combinations are less prevalent in the reviewed literature.
Table 1: Binding Affinity (Ki, nM) at GABA-A Receptor Alpha Subunits
| Compound | α1 | α2 | α3 | α5 | Notes |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Potent displacement of [3H]flumazenil (IC50 = 1.1 nM in mouse cortical membranes), suggesting high affinity for the benzodiazepine (B76468) binding site. Described as not discriminating between type I and type II benzodiazepine receptors. |
| Zopiclone | Similar affinity | Similar affinity | Similar affinity | Similar affinity | Ki of ~28 nM for displacement of [3H]-flunitrazepam. Generally considered non-selective across α1, α2, α3, and α5 subunits.[1] |
| Zolpidem | ~20 - 41 | ~400 - 765 | ~400 - 765 | >5000 - 10000 | Exhibits high selectivity for the α1 subunit over α2, α3, and α5 subunits.[2] |
Table 2: Functional Efficacy (EC50, nM) at GABA-A Receptor Alpha Subunits
| Compound | α1 | α2 | α3 | α5 | Notes |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Increases muscimol-stimulated 36Cl- uptake, indicating positive allosteric modulation. |
| Zopiclone | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Modulates α1β2γ3 receptors with comparable efficacy and potency to α1β2γ2.[3][4] |
| Zolpidem | ~100 | ~500 - 800 | ~500 - 800 | Very low efficacy | Demonstrates higher potency at α1-containing receptors, consistent with its binding affinity profile. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of standard protocols used to assess the binding affinity and functional effects of compounds at GABA-A receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2) are cultured and harvested.
-
Cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed multiple times to remove endogenous substances and then resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [3H]flumazenil) known to bind to the benzodiazepine site of the GABA-A receptor is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated at a specific temperature for a set period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is employed to measure the functional modulation of GABA-A receptors by a test compound.
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) are injected into the oocytes.
-
The oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
An oocyte expressing the GABA-A receptors is placed in a recording chamber and continuously perfused with a buffer solution.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for recording the current.
-
The oocyte membrane potential is clamped at a specific holding potential (e.g., -60 mV).
-
-
Drug Application and Data Acquisition:
-
A sub-maximal concentration of GABA (e.g., EC10-EC20) is applied to the oocyte to elicit a baseline current response.
-
Increasing concentrations of the test compound (e.g., this compound) are co-applied with the same concentration of GABA.
-
The potentiation of the GABA-induced current by the test compound is recorded.
-
-
Data Analysis:
-
The potentiation of the GABA current is plotted against the concentration of the test compound to generate a concentration-response curve.
-
The EC50 (the concentration of the compound that produces 50% of the maximal potentiation) and the Emax (the maximum potentiation effect) are determined from this curve.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in validating this compound's effects on GABA-A receptors.
References
- 1. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zolpidem - Wikipedia [en.wikipedia.org]
- 3. The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]
A Comparative Guide to the Pharmacological Activity of Suriclone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Suriclone, a cyclopyrrolone derivative, is recognized for its anxiolytic properties, which it exerts through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. As a chiral molecule, this compound exists as two enantiomers, (R)- and (S)-suriclone. Emerging research indicates that the pharmacological activity of this compound is predominantly associated with one of these enantiomers, highlighting the importance of stereoselectivity in its mechanism of action. This guide provides a comparative analysis of the pharmacological activities of the this compound enantiomers, supported by available experimental data, to inform further research and drug development efforts.
Receptor Binding Affinity
The primary molecular target of this compound is the benzodiazepine (B76468) (BZD) binding site on the GABA-A receptor complex. While specific binding affinity data for the individual enantiomers of this compound are not extensively reported in publicly available literature, the anxiolytic effect is attributed to the (R)-enantiomer. Racemic this compound has been shown to potently inhibit the binding of [3H]flumazenil to GABA-A receptors, indicating a high affinity for the benzodiazepine binding site[1].
| Compound | Receptor | Ligand | IC50 (nM) | Reference |
| Racemic this compound | GABA-A | [3H]flumazenil | 1.1 | [1] |
| (R)-Suriclone | GABA-A | - | Not Reported | - |
| (S)-Suriclone | GABA-A | - | Not Reported | - |
Note: The table will be updated as more specific data on the individual enantiomers become available.
In Vitro and In Vivo Efficacy
The functional consequence of this compound binding to the GABA-A receptor is an enhancement of GABA-mediated chloride ion flux, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This mechanism underlies its anxiolytic effects.
In Vitro Efficacy
Studies on racemic this compound have demonstrated its ability to potentiate GABA-induced chloride currents in vitro[1]. It is hypothesized that (R)-suriclone is the eutomer responsible for this positive allosteric modulation, while (S)-suriclone is likely a distomer with significantly lower or no activity at the receptor. However, direct comparative studies on the in vitro efficacy of the individual enantiomers are needed to confirm this.
In Vivo Anxiolytic Activity
Animal models of anxiety are crucial for evaluating the therapeutic potential of anxiolytic compounds. While the anxiolytic activity of racemic this compound has been established, there is a lack of published in vivo studies directly comparing the potency of (R)- and (S)-suriclone. Such studies would be instrumental in quantifying the stereospecificity of this compound's anxiolytic effects.
Pharmacokinetics
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical utility. Pharmacokinetic studies of racemic this compound in humans have shown that it is rapidly absorbed, with peak plasma concentrations reached approximately one hour after oral administration. The elimination half-life is relatively short.
| Parameter | Value | Population | Reference |
| Tmax | ~1 hour | Human | [2] |
| Elimination Half-life | Not specified | Human | - |
| Cmax | Dose-dependent | Human | [2] |
| AUC | Dose-dependent | Human | [2] |
A comprehensive understanding of the stereoselective pharmacokinetics of this compound is essential. It is possible that the two enantiomers exhibit different ADME profiles, which could have significant implications for the overall pharmacodynamic effect and safety of the racemic mixture. Future research should focus on the chiral separation and individual pharmacokinetic analysis of (R)- and (S)-suriclone.
Signaling Pathway and Experimental Workflows
The mechanism of action of this compound involves the potentiation of GABAergic neurotransmission. The following diagrams illustrate the signaling pathway and a typical experimental workflow for assessing receptor binding affinity.
References
A Comparative Review of Cyclopyrrolone Drugs: Zopiclone, Eszopiclone, and Suriclone
A deep dive into the pharmacology, clinical efficacy, and safety profiles of a key class of nonbenzodiazepine hypnotics and anxiolytics.
Cyclopyrrolone drugs, a class of nonbenzodiazepine psychotherapeutics, have been widely utilized for their hypnotic and anxiolytic properties. While chemically distinct from benzodiazepines, they share a similar mechanism of action, modulating the γ-aminobutyric acid type A (GABA-A) receptor complex to produce their therapeutic effects. This guide provides a comparative analysis of the three prominent members of this class: zopiclone (B121070), its active single-enantiomer eszopiclone (B1671324), and the anxiolytic agent suriclone. The review focuses on their comparative pharmacology, clinical performance supported by experimental data, and safety profiles to inform researchers, scientists, and drug development professionals.
Pharmacological Profile: A Tale of Three Molecules
Cyclopyrrolones exert their effects by binding to the benzodiazepine (B76468) site on the GABA-A receptor, acting as positive allosteric modulators.[1][2] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.[3] While all three drugs target the same receptor complex, subtle differences in their binding affinities and pharmacokinetic profiles contribute to their distinct clinical applications.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic properties of a drug are critical to its clinical utility, influencing the onset and duration of action, as well as the potential for adverse effects. The table below summarizes the key pharmacokinetic parameters for zopiclone, eszopiclone, and this compound.
| Parameter | Zopiclone | Eszopiclone | This compound |
| Time to Peak (Tmax) | ~1-2 hours[4] | ~1 hour | ~1 hour[5] |
| Bioavailability | ~80% | Not explicitly stated, but likely similar to zopiclone | Not explicitly stated |
| Protein Binding | 45-80% | 52-59% | Not explicitly stated |
| Elimination Half-life | 3.5-6.5 hours | ~6 hours | 6-8 hours (duration of action) |
| Metabolism | Primarily by CYP3A4 and CYP2C8 | Primarily by CYP3A4 | Not explicitly stated |
Pharmacodynamics: Receptor Binding and Activity
The interaction of cyclopyrrolones with the GABA-A receptor is complex and can vary between different receptor subtypes, which are defined by their subunit composition (e.g., α1, α2, α3, α5). These subtypes are differentially distributed throughout the brain and are associated with different pharmacological effects (e.g., sedation, anxiolysis, muscle relaxation).
Zopiclone is considered a non-selective agonist at the benzodiazepine site, binding to receptors containing α1, α2, α3, and α5 subunits. Eszopiclone, the (S)-enantiomer of zopiclone, is believed to be responsible for the majority of the hypnotic activity of the racemic mixture and also exhibits a broad affinity for GABA-A receptor subtypes. This compound also demonstrates high affinity for the benzodiazepine receptor.
| Drug | Receptor Subtype Affinity (Ki in nM, where available) |
| Zopiclone | Displaces [3H]-flunitrazepam with an affinity of 28 nM (non-selective for α subtypes) |
| Eszopiclone | High affinity for GABA-A receptors, particularly targeting α1, α2, and α3 subunits |
| This compound | High affinity for benzodiazepine receptors |
Clinical Efficacy: From Insomnia to Anxiety
The clinical utility of cyclopyrrolones is well-established, with zopiclone and eszopiclone primarily used for the treatment of insomnia and this compound investigated for its anxiolytic effects.
Hypnotic Efficacy: Zopiclone and Eszopiclone
Numerous clinical trials have demonstrated the efficacy of zopiclone and eszopiclone in improving sleep parameters in patients with insomnia. Polysomnography (PSG), the gold standard for objective sleep measurement, has been extensively used in these trials.
A randomized, double-blind, parallel-group study comparing eszopiclone 3 mg and zopiclone 7.5 mg for four weeks in patients with insomnia found that both drugs were effective in improving the Insomnia Severity Index (ISI) score. Furthermore, polysomnography data from this study revealed that eszopiclone led to a statistically significant increase in total sleep time and sleep efficiency compared to zopiclone.
| Parameter | Eszopiclone (3 mg) | Zopiclone (7.5 mg) | p-value |
| Total Sleep Time (minutes) | Increased | Increased | 0.039 |
| Sleep Efficiency (%) | 90% | 86% | 0.018 |
| Sleep Latency (minutes) | No significant difference | No significant difference | 0.151 |
| Wake After Sleep Onset (minutes) | No significant difference | No significant difference | 0.097 |
| (Data from a comparative clinical trial of eszopiclone and zopiclone) |
Anxiolytic Efficacy: this compound
This compound has been investigated for its anxiolytic properties in patients with generalized anxiety disorder. A single-blind, dose-ranging study found that this compound was an effective anxiolytic at a daily dose range of 1.2 mg to 3.6 mg. Another double-blind, cross-over trial comparing this compound (mean dose 2 mg/day) with diazepam (25 mg/day) in patients with neurotic anxiety found that both drugs had a significant anxiolytic effect.
Safety and Tolerability
The side-effect profiles of cyclopyrrolone drugs are generally considered favorable, particularly in comparison to older hypnotics like barbiturates. However, they are not without adverse effects.
Common side effects for zopiclone and eszopiclone include a bitter or metallic taste, dry mouth, dizziness, and headache. Both drugs have been associated with next-day impairment, including drowsiness and impaired psychomotor performance, though the risk may be lower with the shorter-acting eszopiclone. More serious but less common side effects include complex sleep-related behaviors such as sleepwalking or sleep-driving.
This compound has been reported to cause dizziness as a primary side effect, in contrast to the sedation commonly associated with diazepam. Higher doses of this compound (0.8 mg) have been associated with nausea, clumsiness, and loss of balance.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in the key experiments.
GABA-A Receptor Binding Assay
This assay is used to determine the binding affinity of a drug to the GABA-A receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in a sucrose (B13894) buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet multiple times with a Tris-HCl buffer to remove endogenous GABA and other interfering substances.
-
-
Binding Assay:
-
Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam or [3H]muscimol) that binds to the GABA-A receptor.
-
In parallel, incubate membranes with the radioligand and a high concentration of an unlabeled competitor drug (the cyclopyrrolone being tested) at various concentrations.
-
To determine non-specific binding, incubate a set of tubes with the radioligand and a saturating concentration of a known GABA-A receptor ligand (e.g., GABA).
-
-
Separation and Quantification:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any unbound radioligand.
-
Quantify the amount of radioactivity trapped on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the competition binding data using non-linear regression to determine the inhibition constant (Ki) of the test drug, which is a measure of its binding affinity.
-
Polysomnography (PSG) in Hypnotic Drug Trials
Polysomnography is a comprehensive recording of the biophysiological changes that occur during sleep. It is the standard method for objectively assessing the efficacy of hypnotic drugs.
Protocol:
-
Subject Preparation:
-
Subjects are typically required to undergo an adaptation night in the sleep laboratory to acclimate to the environment.
-
Electrodes are attached to the scalp to record electroencephalography (EEG), to the outer canthus of the eyes for electrooculography (EOG), and to the chin for electromyography (EMG).
-
Other sensors are used to monitor airflow, respiratory effort, blood oxygen saturation, and heart rate.
-
-
Recording:
-
The subject sleeps in a quiet, dark room while being continuously monitored by a technician in an adjacent room.
-
The physiological signals are amplified and recorded digitally throughout the night.
-
-
Scoring and Analysis:
-
The recorded PSG data is manually or automatically scored in 30-second epochs according to standardized criteria (e.g., Rechtschaffen and Kales rules) to determine sleep stages (N1, N2, N3, and REM).
-
Key sleep parameters are calculated, including:
-
Total Sleep Time (TST): The total duration of sleep.
-
Sleep Onset Latency (SOL): The time it takes to fall asleep.
-
Wake After Sleep Onset (WASO): The amount of time spent awake after initially falling asleep.
-
Sleep Efficiency (SE): The percentage of time in bed that is spent asleep.
-
Latency to REM sleep.
-
Percentage of each sleep stage.
-
-
-
Statistical Analysis:
-
The sleep parameters obtained under drug and placebo conditions are statistically compared to determine the hypnotic efficacy of the drug.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the comparative aspects of cyclopyrrolone drugs.
Caption: Mechanism of action of cyclopyrrolone drugs at the GABA-A receptor.
Caption: A typical workflow for a clinical trial evaluating a hypnotic drug.
Conclusion
Cyclopyrrolone drugs represent a significant class of compounds for the management of insomnia and anxiety. Zopiclone and its active enantiomer, eszopiclone, are effective hypnotics, with eszopiclone potentially offering a more favorable profile in terms of sleep maintenance and next-day residual effects. This compound has demonstrated efficacy as an anxiolytic. While their overall mechanism of action is similar, subtle differences in their pharmacokinetic and pharmacodynamic profiles can influence their clinical application and side-effect profiles. Further research, particularly head-to-head comparative trials with detailed experimental protocols, will continue to refine our understanding of the relative merits of these important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclopyrrolones - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Zopiclone? [synapse.patsnap.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Pharmacokinetic and -dynamic studies with a new anxiolytic, this compound, utilizing EEG mapping and psychometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural and Pharmacological Differences Between Suriclone and Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional differences between the cyclopyrrolone, Suriclone, and the classical benzodiazepine (B76468) class of drugs. Both classes of compounds are positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Despite their similar therapeutic effects as anxiolytics and sedatives, their distinct chemical structures give rise to notable differences in their pharmacological profiles, including receptor subtype selectivity and potential for side effects.
Core Structural Differences
The fundamental distinction between this compound and benzodiazepines lies in their core chemical scaffolds.
-
Benzodiazepines: Characterized by a bicyclic core structure resulting from the fusion of a benzene (B151609) ring and a seven-membered diazepine (B8756704) ring.[1][2][3] The variety within the benzodiazepine class arises from different substituents attached to this core structure.
-
This compound: Belongs to the cyclopyrrolone class of compounds. Its structure is more complex, featuring a cyclopyrrolone core.[4][5] This fundamental structural divergence from the benzodiazepine scaffold is a key determinant of its distinct pharmacological properties.
Mechanism of Action and GABA-A Receptor Interaction
Both this compound and benzodiazepines exert their effects by enhancing the action of GABA at the GABA-A receptor, a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing chloride ions to flow into the neuron, leading to hyperpolarization and reduced neuronal excitability. This compound and benzodiazepines are positive allosteric modulators, meaning they bind to a site on the receptor distinct from the GABA binding site and increase the efficiency of GABA-mediated channel opening.
The benzodiazepine binding site is located at the interface between the α and γ subunits of the GABA-A receptor. While this compound also binds to the benzodiazepine receptor complex, some evidence suggests that its binding site may not be identical to that of classical benzodiazepines, or that it induces a different conformational change in the receptor upon binding.
Quantitative Comparison of Receptor Binding and Efficacy
The following tables summarize the available quantitative data for the binding affinity (Ki or IC50) and efficacy (EC50 for GABA potentiation) of this compound and various benzodiazepines at the GABA-A receptor. It is important to note that direct comparative data for this compound across all receptor subtypes is limited in the publicly available literature.
Table 1: Binding Affinity (IC50/Ki) at the Benzodiazepine Site of the GABA-A Receptor
| Compound | Receptor Subtype | IC50 / Ki (nM) | Notes |
| This compound | Mixed (Mouse Cerebral Cortex) | 1.1 (IC50) | Inhibition of [3H]flumazenil binding. |
| Diazepam | α1β3γ2 | 1.53 (Ki) | Comparable affinity to a novel compound tested. |
| Flunitrazepam | α1β1γ2L | 29 (EC50) | Potentiation of GABA response. |
| Flunitrazepam | α3β1γ2L | 23 (EC50) | Potentiation of GABA response. |
| Zopiclone | Mixed (Mouse Cerebral Cortex) | 35.8 (IC50) | Inhibition of [3H]flumazenil binding. |
Table 2: Efficacy (GABA Potentiation) at GABA-A Receptors
| Compound | Receptor Subtype | Effect | Notes |
| This compound | Mixed (Mouse Cerebral Cortex) | Increased muscimol-stimulated 36Cl- uptake | Indicative of positive allosteric modulation. |
| Diazepam | α1β2γ2 | ~5-6 fold increase in GABA potency | Significantly greater than in binary α1γ2 receptors. |
| Diazepam | α1γ2 | ~2.2 fold increase in GABA potency | |
| Flunitrazepam | α1β1γ2L | 77% max potentiation of GABA response | |
| Flunitrazepam | α3β1γ2L | 105% max potentiation of GABA response | |
| Zopiclone | Mixed (Mouse Cerebral Cortex) | Failed to affect muscimol-stimulated 36Cl- uptake | Suggests lower efficacy compared to this compound and benzodiazepines in this assay. |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound for the benzodiazepine site on the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Dissect the brain region of interest (e.g., cerebral cortex) from the animal model (e.g., rat) in ice-cold buffer.
-
Homogenize the tissue in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil), and varying concentrations of the unlabeled test compound (e.g., this compound or a benzodiazepine).
-
For determining non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled ligand (e.g., diazepam).
-
Incubate the mixture at a specific temperature (e.g., 4°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol describes the use of TEVC on Xenopus laevis oocytes to measure the modulatory effects of this compound or benzodiazepines on GABA-A receptor function.
Methodology:
-
Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the specific GABA-A receptor subunits of interest (e.g., α1, β2, γ2).
-
Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application and Data Acquisition:
-
Apply a low concentration of GABA (typically the EC5-EC20) to elicit a baseline inward chloride current.
-
Co-apply the test compound (this compound or a benzodiazepine) at various concentrations with the same concentration of GABA.
-
Record the potentiation of the GABA-evoked current by the test compound.
-
Wash the oocyte with the recording solution between drug applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA response for each concentration of the test compound.
-
Plot the percentage potentiation as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax).
-
Conclusion
This compound and benzodiazepines, while both targeting the GABA-A receptor to produce their anxiolytic and sedative effects, are structurally distinct classes of compounds. This structural divergence likely underlies the observed differences in their pharmacological profiles. Benzodiazepines are a well-characterized class with a broad range of affinities and efficacies across different GABA-A receptor subtypes. This compound, a cyclopyrrolone, also acts as a positive allosteric modulator at the benzodiazepine receptor complex, but the available data suggests potential differences in its binding and efficacy profile. Further research with comprehensive quantitative data on this compound's interaction with a wider array of GABA-A receptor subtypes is necessary to fully elucidate its pharmacological uniqueness and potential for a more favorable side-effect profile compared to classical benzodiazepines.
References
- 1. The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABAA Receptor α and γ Subunits Shape Synaptic Currents via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steroid modulation of the GABAA receptor complex: electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GABA-A Receptor Binding: Suriclone vs. Traditional Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of suriclone, a cyclopyrrolone anxiolytic, and traditional benzodiazepines at the γ-aminobutyric acid type A (GABA-A) receptor. The information presented is supported by experimental data from peer-reviewed scientific literature.
Overview of Binding Sites and Mechanism of Action
Both this compound and traditional benzodiazepines exert their therapeutic effects, including anxiolysis and sedation, by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] However, nuanced differences in their binding sites and mechanisms of allosteric modulation contribute to their distinct pharmacological profiles.
Traditional Benzodiazepines: These ligands, such as diazepam and flunitrazepam, bind to a specific recognition site on the GABA-A receptor located at the interface between the α and γ subunits.[3][4][5] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization. Classical benzodiazepines like diazepam are generally non-selective, binding with similar affinity to GABA-A receptors containing α1, α2, α3, or α5 subunits. The distinct pharmacological effects of benzodiazepines are mediated by different α subunits: the α1 subunit is primarily associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic actions.
This compound: As a member of the cyclopyrrolone class, this compound's chemical structure is distinct from that of benzodiazepines. While it also modulates the GABA-A receptor, evidence suggests its interaction may be more complex. Some studies indicate that this compound recognizes the same receptors labeled by benzodiazepines. However, other research suggests that this compound may bind to a novel site that is allosterically linked to the traditional benzodiazepine (B76468) binding site. A key difference is that the binding of this compound is not modulated by GABA, whereas the binding of classical benzodiazepines is enhanced by the presence of GABA. Furthermore, this compound is reported to be more subtype-selective than most traditional benzodiazepines, although specific affinities for all subtypes are not extensively documented.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki or IC50 values) of this compound and several traditional benzodiazepines for the GABA-A receptor. Lower values indicate higher binding affinity.
| Compound | Receptor Subtype | K_i / IC_50 (nM) | Reference |
| This compound | Non-selective (putative Type I/II) | 1.1 (IC_50) | |
| Diazepam | α1β3γ2 | 1.53 (K_i) | |
| α1β3γ2 | 40 (EC_50 for modulation) | ||
| α2β3γ2 | - | ||
| α3β3γ2 | - | ||
| α5β3γ2 | - | ||
| Flunitrazepam | Non-selective | 1.35 (K_d) | |
| Zolpidem | α1β2γ2 / α1β3γ2 | 20 (K_i) | |
| α2β1γ2 / α3β1γ2 | 400 (K_i) | ||
| α5β2γ2 / α5β3γ2 | ≥ 5000 (K_i) |
Note: K_i (inhibitory constant) and IC_50 (half-maximal inhibitory concentration) are measures of binding affinity. K_d (dissociation constant) is another measure of affinity. EC_50 (half-maximal effective concentration) here refers to the concentration for potentiation of GABA-induced currents.
Experimental Protocols
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the GABA-A receptor by a non-labeled competitor (e.g., this compound or a benzodiazepine).
General Protocol:
-
Membrane Preparation:
-
Rat brain tissue (e.g., cortex or cerebellum) is homogenized in a sucrose (B13894) buffer.
-
The homogenate is centrifuged to pellet cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes containing the GABA-A receptors.
-
The membrane pellet is washed multiple times to remove endogenous GABA and other interfering substances. The final pellet is resuspended in a binding buffer.
-
-
Binding Assay:
-
The prepared membranes are incubated with a specific concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]Flumazenil or [³H]Flunitrazepam).
-
Increasing concentrations of the unlabeled competitor drug (this compound or a traditional benzodiazepine) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 35 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC_50) is determined.
-
The IC_50 value is then converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.
-
Electrophysiology (Two-Electrode Voltage Clamp)
This technique is used to measure the functional effect of a compound on the GABA-A receptor, specifically its ability to modulate GABA-induced chloride currents.
Objective: To assess the potentiation of GABA-induced chloride currents by this compound or benzodiazepines in cells expressing GABA-A receptors.
General Protocol:
-
Cell Preparation:
-
Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) are transfected with cRNAs or cDNAs encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, γ2).
-
The cells are incubated to allow for the expression of functional receptors on the cell surface.
-
-
Electrophysiological Recording:
-
A single cell is placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes are inserted into the cell: one to control the membrane potential (voltage clamp) and the other to measure the current flowing across the cell membrane.
-
The cell is clamped at a specific holding potential (e.g., -60 mV).
-
-
Drug Application:
-
GABA is applied to the cell at a low concentration (typically the EC_5-EC_10, the concentration that elicits 5-10% of the maximal response) to evoke a baseline chloride current.
-
The test compound (this compound or a benzodiazepine) is then co-applied with GABA.
-
-
Data Acquisition and Analysis:
-
The change in the amplitude of the GABA-induced current in the presence of the test compound is measured.
-
A dose-response curve is generated by applying different concentrations of the test compound to determine the EC_50 (the concentration that produces 50% of the maximal potentiation).
-
Visualizing the Mechanisms
GABA-A Receptor Signaling Pathway
Caption: Allosteric modulation of the GABA-A receptor by benzodiazepines and this compound.
Radioligand Binding Assay Workflow
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
This compound and traditional benzodiazepines, while both positive allosteric modulators of the GABA-A receptor, exhibit important differences in their binding characteristics. Traditional benzodiazepines bind to a well-defined site at the α/γ subunit interface and are generally non-selective across α subtypes. In contrast, this compound may interact with a distinct, allosterically coupled site, is not modulated by GABA in the same manner, and appears to offer a greater degree of receptor subtype selectivity. These distinctions likely underlie the different clinical profiles of these compounds and represent a critical area of investigation for the development of novel therapeutics with improved efficacy and reduced side effects. Further research is warranted to fully elucidate the specific GABA-A receptor subtype affinities of this compound and to precisely map its binding site on the receptor complex.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zolpidem - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Augmentation of GABA-induced chloride current in frog sensory neurons by diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Suriclone and Alprazolam in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of suriclone, a cyclopyrrolone anxiolytic, and alprazolam, a triazolobenzodiazepine, in established animal models of anxiety. The following sections detail their mechanisms of action, comparative efficacy data from preclinical studies, and the experimental protocols for the key models cited.
Mechanism of Action
Both this compound and alprazolam exert their anxiolytic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, they belong to different chemical classes and may interact with the receptor in distinct ways.
Alprazolam , a classic benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, separate from the GABA binding site, and enhances the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability, resulting in anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[1][2]
This compound , a member of the cyclopyrrolone family, is chemically distinct from benzodiazepines.[3] While it also interacts with the GABA-A receptor complex and displaces benzodiazepines from their binding sites, its mechanism may not be identical.[4][5] Some evidence suggests that cyclopyrrolones like this compound could act on sites distinct from those of benzodiazepines or induce different conformational changes in the receptor. This compound is considered a novel omega (benzodiazepine) receptor ligand and is noted for its anxiolytic properties.
Mechanism of Action of this compound and Alprazolam
Comparative Efficacy Data
Direct comparative studies of this compound and alprazolam in the same preclinical anxiety models are limited in the publicly available literature. The following tables summarize the available quantitative data for each compound in established models.
| Drug | Animal Model | Test | Effective Dose Range / ED₅₀ / MED |
| This compound | Rat | Geller-Seifter Conflict Test | MED: 2.5 mg/kg p.o. |
| Alprazolam | Mouse | Elevated Plus Maze | ED₅₀: 0.1 - 1.0 mg/kg |
| Rat | Elevated Plus Maze | 0.75 - 1.75 mg/kg i.p. |
ED₅₀: Median Effective Dose; MED: Minimal Effective Dose. It is important to note that the lack of head-to-head studies makes direct potency comparisons challenging.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It typically consists of two open arms and two enclosed arms of equal size, connected by a central platform.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the test.
-
The test compound or vehicle is administered at a predetermined time before placing the animal on the maze.
-
Each animal is placed on the central platform of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded, and the primary measures of anxiety are the time spent in and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Elevated Plus Maze Experimental Workflow
Light-Dark Box Test
This model is also based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory behavior.
Apparatus: The apparatus consists of a box divided into two compartments: a large, brightly lit compartment and a smaller, dark compartment. A small opening connects the two compartments.
Procedure:
-
Animals are habituated to the testing environment.
-
The test compound or vehicle is administered prior to the test.
-
The animal is placed in the center of the light compartment, facing away from the opening to the dark compartment.
-
The animal is allowed to explore the apparatus for a specified duration (e.g., 5-10 minutes).
-
The time spent in the light compartment and the number of transitions between the two compartments are recorded. Anxiolytic compounds typically increase the time spent in the light compartment.
References
- 1. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzodiazepine effects upon Geller-Seifter conflict test in rats: analysis of individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and diazepam in the treatment of neurotic anxiety. A double-blind cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and clinical studies of cyclopyrrolones: zopiclone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative neurologic effects of diazepam and this compound, a cyclopyrrolone anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Suriclone
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Suriclone, a cyclopyrrolone with sedative and anxiolytic properties, requires careful handling and disposal due to its potential health hazards.[1][2] Adherence to established safety protocols is essential to mitigate risks and ensure a safe working environment.
Hazard Profile of this compound
This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[2] It is known to cause skin and eye irritation and may lead to respiratory irritation.[2] Furthermore, it is suspected of having adverse effects on fertility and unborn children.[2] Due to these hazards, stringent personal protective measures and environmentally conscious disposal procedures are imperative.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
| Body Covering | Laboratory coat |
Step-by-Step Disposal Protocol for this compound
This protocol provides a general guideline for the disposal of this compound. Always consult your institution's specific safety guidelines and local regulations.
1. Preparation for Disposal:
-
Ensure all necessary PPE is worn correctly.
-
Work in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Have a clearly labeled, dedicated waste container for this compound. The container should be sealable and made of a material compatible with the compound.
2. Deactivation (for small quantities):
-
For trace amounts or contaminated materials (e.g., weighing paper), rinse the item with a suitable solvent (e.g., ethanol (B145695) or methanol) and collect the rinseate in the designated waste container.
-
For larger quantities, it is recommended to dispose of the compound directly into the waste container without attempting chemical deactivation, unless a validated and approved institutional protocol is in place.
3. Packaging for Disposal:
-
Carefully transfer the this compound waste into the designated, labeled hazardous waste container.
-
If dealing with the pure compound, avoid generating dust.
-
For solutions, ensure the container is tightly sealed to prevent leaks or evaporation.
-
Do not mix this compound waste with other incompatible chemical waste streams.
4. Storage Pending Disposal:
-
Store the sealed waste container in a secure, designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Ensure all required documentation for the waste manifest is completed accurately.
In Case of a Spill:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Environmental Considerations
This compound should not be disposed of down the drain or in regular trash, as this can lead to environmental contamination of soil and water systems. The long-term ecological impact of pharmaceuticals in the environment is an area of ongoing research and concern.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
